Technical Documentation Center

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
  • CAS: 1367816-40-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out as a critical class of heterocyclic compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out as a critical class of heterocyclic compounds. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, make them a focal point of intensive research. The precise structural elucidation of these molecules is paramount to understanding their function and optimizing their properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and electronic environment of atomic nuclei.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde . As a senior application scientist, this guide moves beyond a mere listing of chemical shifts. It delves into the underlying principles governing these shifts, influenced by the unique electronic effects of the substituents on the pyrazole ring. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret and predict the NMR spectra of this and related compounds, thereby accelerating their research and development endeavors.

Molecular Structure and Electronic Considerations

The chemical shifts observed in the NMR spectrum of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde are a direct consequence of its electronic structure. The pyrazole ring is an aromatic heterocycle, and its electron density is significantly modulated by the attached functional groups:

  • 1-Methyl Group (N-CH₃): This electron-donating group is attached to a nitrogen atom, influencing the overall electron density of the ring.

  • 3-Methyl Group (C-CH₃): Also an electron-donating group, it directly impacts the chemical environment of the adjacent carbon atoms.

  • 4-Bromo Group (-Br): As an electron-withdrawing group, the bromine atom deshields the adjacent carbon atom (C4) and influences the electronic distribution throughout the ring.

  • 5-Carbaldehyde Group (-CHO): This is a strong electron-withdrawing group due to the carbonyl moiety. It significantly deshields the adjacent carbon (C5) and the aldehyde proton.

The interplay of these electronic effects results in a unique and predictable NMR fingerprint for the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde is expected to exhibit three distinct singlet signals. The absence of protons on adjacent carbons within the pyrazole ring system leads to a lack of proton-proton coupling for the substituent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale for Chemical Shift
Aldehyde H (-CHO)9.8 - 10.2SingletThe strong deshielding effect of the carbonyl group places this proton significantly downfield. In related pyrazole-4-carbaldehydes, this proton appears around 10.1 ppm[1].
1-Methyl H (N-CH₃)3.8 - 4.1SingletThe methyl group attached to the nitrogen atom is deshielded compared to a C-methyl group due to the electronegativity of the nitrogen.
3-Methyl H (C-CH₃)2.3 - 2.6SingletThis methyl group is in a more typical chemical environment for a methyl group on an aromatic ring.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
Aldehyde C (-CHO)180 - 185The carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of aldehydes[1].
C5135 - 140This carbon is attached to the electron-withdrawing aldehyde group and is part of the aromatic ring, leading to a downfield shift.
C3148 - 153Attached to a methyl group and nitrogen, and influenced by the adjacent bromine, this carbon is expected to be significantly downfield.
C4105 - 110The direct attachment of the bromine atom causes a characteristic upfield shift for the carbon bearing the halogen, a phenomenon observed in many halogenated aromatics.
1-Methyl C (N-CH₃)35 - 40The carbon of the N-methyl group is typically found in this region.
3-Methyl C (C-CH₃)12 - 16The carbon of the C-methyl group appears in the typical aliphatic region.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is crucial to use a high-purity deuterated solvent to minimize residual solvent signals.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube[2]. The concentration can be adjusted based on the sensitivity of the NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm[3].

2. ¹H NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is sufficient.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16 scans are typically adequate for good signal-to-noise.

3. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for all carbon signals.

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: A higher number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration and spectrometer sensitivity.

4. 2D NMR Experiments (for Unambiguous Assignment):

For definitive structural confirmation, 2D NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals[2]. It would confirm the assignments of the methyl protons to their respective methyl carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds[2]. Key expected correlations for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde would include:

    • The aldehyde proton to C5 and C4.

    • The 1-methyl protons to C5 and the other pyrazole ring nitrogen.

    • The 3-methyl protons to C3 and C4.

Visualization of Key Structural Features and NMR Correlations

The following diagrams illustrate the molecular structure and the expected key HMBC correlations.

HMBC_Correlations N1 N N2 N C3 C3 C4 C4 C5 C5 N1_Me_H N-CH₃ (¹H) N1_Me_H->C5 ³J C3_Me_H C-CH₃ (¹H) C3_Me_H->C3 ²J C3_Me_H->C4 ³J C5_CHO_H CHO (¹H) C5_CHO_H->C4 ³J C5_CHO_H->C5 ²J

Caption: Key expected HMBC correlations for unambiguous spectral assignment.

Conclusion

The ¹H and ¹³C NMR spectra of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde are highly informative, providing a clear structural fingerprint of the molecule. By understanding the electronic effects of the various substituents on the pyrazole ring, researchers can confidently predict and interpret these spectra. The experimental protocols and 2D NMR techniques outlined in this guide provide a robust framework for obtaining high-quality, unambiguous data. This in-depth understanding is crucial for quality control, reaction monitoring, and the rational design of new pyrazole-based compounds in pharmaceutical and materials science applications.

References

  • Jimeno, M. L., Jagerovic, N., et al. (1997).
  • SciSpace. (n.d.).
  • Popielarska, H., Myka, A., Drabińska, B., & Kujawski, J. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole.
  • Benchchem. (n.d.).
  • Wang, H., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7472-7481.
  • Ghorab, M. M., Ragab, F. A., & Alqasoumi, S. I. (2010). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 15(10), 7472-7481.
  • (n.d.).
  • ResearchGate. (n.d.). 1 H NMR spectrum for the synthesized compound P-01.
  • Open Research Repository. (n.d.). Diaryl Pyrazole-4-carbaldehyde Benzoylhydrazones Metal Complexes: Synthesis and Their Antibacterial and Antioxidant Screening.
  • Biointerface Research in Applied Chemistry. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes.
  • Smith, A. J., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1 H and 13 C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(5), 2389.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde.
  • Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde.
  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity.
  • Wagen, C. (2023).
  • Chem-Impex. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
  • (n.d.).
  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.
  • (2015).
  • ResearchGate. (2025).
  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2901.
  • ChemicalBook. (n.d.). Pyrazole(288-13-1) 13C NMR spectrum.
  • Amerigo Scientific. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
  • Fisher Scientific. (n.d.). 4-Bromo-1H-pyrazole-5-carbaldehyde, 95+%, Thermo Scientific 5 g.

Sources

Exploratory

Technical Whitepaper: Structural Elucidation and Synthetic Profiling of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently rely on highly functionalized heterocyclic scaffolds to design potent kinase inhibitors and G-protein...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently rely on highly functionalized heterocyclic scaffolds to design potent kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde represents a quintessential bifunctional building block. Its precise substitution pattern—featuring a halogen primed for transition-metal-catalyzed cross-coupling and an aldehyde ready for condensation or reductive amination—enables orthogonal functionalization strategies. This guide provides an in-depth analysis of its physicochemical properties, structural electronics, and a field-proven, self-validating synthetic protocol.

Physicochemical Profiling & Structural Elucidation

Understanding the intrinsic properties of a building block is the first step in predicting its behavior in complex synthetic workflows. Below is a consolidated physicochemical profile of the compound.

Quantitative Data Summary
PropertyValue
Chemical Name 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
CAS Registry Number 1367816-40-7[1]
Linear Formula C₆H₇BrN₂O[1]
Molecular Weight 203.04 g/mol [2]
Monoisotopic Mass 201.97418 Da[3]
InChIKey RPUYPBVCDLSHRP-UHFFFAOYSA-N[1]
Physical Form Solid[1]
Storage Conditions 2-8°C, Inert atmosphere[1]
Structural Electronics & Causality

The 1H-pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N1 position is substituted with a methyl group, rendering it "pyrrole-like" (electron-donating into the ring system), while the N2 nitrogen is "pyridine-like" (electron-withdrawing)[4].

This specific electronic arrangement dictates the reactivity of the molecule:

  • C4 Nucleophilicity: The electronic distribution results in the highest electron density being localized at the C4 carbon atom[4]. This makes the C4 position highly nucleophilic and the most susceptible site for electrophilic aromatic substitution (EAS), such as bromination.

  • C5 Electrophilicity: The C5 position holds the carbaldehyde (formyl) group. This moiety acts as an electron-withdrawing group, which slightly deactivates the pyrazole ring against oxidative degradation while providing a highly reactive electrophilic center for downstream functionalization.

Synthetic Methodologies & Mechanistic Causality

To synthesize 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, the most robust and scalable retrosynthetic disconnection relies on the regioselective electrophilic bromination of the commercially available precursor, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

Protocol: Regioselective Electrophilic Bromination

This methodology is designed as a self-validating system , ensuring that researchers can verify the success of the reaction in real-time without relying solely on post-reaction isolation.

Step 1: Substrate Dissolution

  • Action: Charge a flame-dried round-bottom flask with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration under a nitrogen atmosphere.

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the electrophilic bromine source. DMF is explicitly selected because its high dielectric constant stabilizes the polar, cationic Wheland intermediate formed during the EAS process, accelerating the reaction without acting as a competing nucleophile[4].

Step 2: Electrophile Introduction

  • Action: Cool the solution to 0–5 °C using an ice-water bath. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.

  • Causality: NBS is utilized instead of elemental bromine (Br₂) to provide a controlled, low steady-state concentration of the bromonium ion (Br⁺). The cryogenic control mitigates the exothermic nature of the reaction and suppresses off-target oxidation of the sensitive C5-carbaldehyde group[5].

Step 3: Reaction Maturation & In-Process Control (IPC)

  • Action: Remove the ice bath, allowing the reaction to warm to ambient temperature, and stir for 2–4 hours.

  • Self-Validation: The system is self-validating through LC-MS monitoring. The reaction is deemed complete when the starting material peak (m/z ~125 [M+H]⁺) is entirely consumed and replaced by the distinct 1:1 isotopic doublet of the brominated product at m/z 203 and 205 [M+H]⁺[2].

Step 4: Quenching & Isolation

  • Action: Quench the reaction mixture by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃), stirring for an additional 15 minutes. Extract with ethyl acetate, wash extensively with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Thiosulfate acts as a mild reducing agent, neutralizing any residual active bromine species. This halts the reaction immediately and prevents downstream oxidative degradation during the workup phase. Extensive brine washing is critical to partition the DMF into the aqueous layer, ensuring high purity of the crude solid.

Mechanistic Visualization

The following diagram illustrates the synthetic workflow and the orthogonal reactivity pathways enabled by the bifunctional nature of the molecule.

SynthesisPathway SM 1,3-dimethyl-1H-pyrazole -5-carbaldehyde Reagents NBS, DMF 0°C to RT SM->Reagents Electrophilic Bromination Product 4-bromo-1,3-dimethyl-1H-pyrazole -5-carbaldehyde Reagents->Product Regioselective C4 Attack Suzuki Suzuki Cross-Coupling (C4-Aryl substitution) Product->Suzuki Pd-Catalyzed Reactivity RedAm Reductive Amination (C5-Aminomethylation) Product->RedAm Amine + NaBH(OAc)3 Reactivity

Synthetic workflow and orthogonal reactivity of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

Applications in Targeted Drug Discovery

In medicinal chemistry, the strategic value of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde lies in its orthogonal reactivity :

  • C4-Position (Bromide): The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations). This allows researchers to rapidly extend the aromatic system, a common tactic for accessing the hinge-binding region of kinases.

  • C5-Position (Carbaldehyde): The aldehyde serves as a versatile anchor for reductive amination. By reacting the aldehyde with various primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), chemists can introduce solubilizing basic amines. This is a critical strategy for optimizing pharmacokinetic properties and enhancing target engagement via salt-bridge formations in the receptor pocket.

References

  • Source: sigmaaldrich.
  • Source: uni.
  • Source: sigmaaldrich.
  • Source: benchchem.
  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)

Sources

Foundational

Mechanism of Formation for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde: A Comprehensive Technical Guide

Executive Summary The synthesis of highly functionalized pyrazole scaffolds is a cornerstone of modern medicinal chemistry, given their prevalence in blockbuster drugs and agrochemicals. The target molecule, 4-bromo-1,3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyrazole scaffolds is a cornerstone of modern medicinal chemistry, given their prevalence in blockbuster drugs and agrochemicals. The target molecule, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde , is a highly versatile building block. It possesses three distinct synthetic handles: a nucleophilic N-methyl core, a cross-coupling-ready C4-bromide, and a highly reactive C5-carbaldehyde.

This guide provides an in-depth mechanistic breakdown of its formation, prioritizing chemoselectivity and regiocontrol. By deconstructing the transition states and thermodynamic driving forces behind the electrophilic bromination and directed ortho-lithiation (DoM) steps, this whitepaper equips drug development professionals with the causality required to scale and troubleshoot this workflow.

Retrosynthetic Strategy & Regiocontrol Principles

The pyrazole ring is a π -excessive heteroaromatic system. The two nitrogen atoms dictate the electron density distribution, making the C4 position the most electron-rich (highest HOMO coefficient) and the C5 position the most acidic (due to the inductive effect of the adjacent N1 atom).

Attempting to formylate the C5 position directly on 1,3-dimethyl-1H-pyrazole via Vilsmeier-Haack conditions invariably leads to C4-formylation due to the overwhelming nucleophilicity of the C4 carbon . Therefore, the optimal synthetic sequence must rely on a blocking strategy:

  • Electrophilic Bromination at C4: Saturates the most nucleophilic site.

  • Chemoselective Lithiation at C5: Exploits the enhanced acidity of C5 while avoiding halogen-metal exchange at C4.

  • Electrophilic Quench: Traps the C5-carbanion with N,N-Dimethylformamide (DMF).

Workflow SM 1,3-Dimethyl-1H-pyrazole Int1 4-Bromo-1,3-dimethyl- 1H-pyrazole SM->Int1 NBS, DMF SEAr (C4) Int2 5-Lithio Intermediate Int1->Int2 LDA, THF, -78°C Deprotonation (C5) Target 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carbaldehyde Int2->Target 1. DMF 2. H3O+ Formylation

Step-by-step synthetic workflow for the target pyrazole carbaldehyde.

Step 1: Electrophilic Aromatic Bromination at C4

Mechanistic Causality

The reaction of 1,3-dimethyl-1H-pyrazole with N-Bromosuccinimide (NBS) proceeds via an Electrophilic Aromatic Substitution ( SE​Ar ) mechanism. The electrophilic bromine ( Br+ ) is attacked by the π -electrons of the C4 position. This forms a resonance-stabilized σ -complex (Wheland intermediate), where the positive charge is delocalized across the nitrogen atoms. Subsequent deprotonation by the succinimide anion restores aromaticity, yielding 4-bromo-1,3-dimethyl-1H-pyrazole.

Self-Validating Experimental Protocol: C4-Bromination
  • Reagents: 1,3-dimethyl-1H-pyrazole (1.0 eq), NBS (1.05 eq), anhydrous DMF.

  • Procedure:

    • Dissolve 1,3-dimethyl-1H-pyrazole in anhydrous DMF (0.5 M) and cool to 0 °C under an inert atmosphere.

    • Add NBS portion-wise over 15 minutes to control the exothermic SE​Ar reaction.

    • Remove the cooling bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (often volatile and low UV activity) will disappear, replaced by a highly UV-active spot at a higher Rf​ .

  • Workup: Quench with water to precipitate the product or extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl or water to remove residual DMF and succinimide. Dry over Na2​SO4​ and concentrate.

Step 2: Chemoselective C5-Lithiation and Formylation

Mechanistic Causality: The Base Matters

Once the C4 position is brominated, the C5 proton becomes the most thermodynamically acidic site on the molecule due to the combined electron-withdrawing inductive effects of the N1-methyl group and the C4-bromine . However, the presence of the C4-bromine introduces a severe chemoselectivity challenge: Halogen-Metal Exchange vs. Deprotonation .

If a highly nucleophilic base like n-butyllithium (n-BuLi) is used, the butyl anion will attack the polarizable C-Br bond. This kinetically favored halogen-metal exchange yields 4-lithio-1,3-dimethylpyrazole and 1-bromobutane, completely destroying the desired regiochemistry.

To force the reaction down the deprotonation pathway, Lithium diisopropylamide (LDA) must be employed. LDA is a strong but sterically encumbered, non-nucleophilic base. Its bulky isopropyl groups prevent it from accessing the C4-bromine atom, forcing it to act purely as a base and abstract the exposed C5 proton .

Chemoselectivity Start 4-Bromo-1,3-dimethyl- 1H-pyrazole LDA_Path LDA (Sterically Hindered) Kinetic Deprotonation Start->LDA_Path nBuLi_Path n-BuLi (Nucleophilic) Halogen-Metal Exchange Start->nBuLi_Path Product_LDA 5-Lithio-4-bromo- 1,3-dimethylpyrazole (Desired) LDA_Path->Product_LDA Attacks C5-H Product_nBuLi 4-Lithio-1,3-dimethylpyrazole (Undesired) nBuLi_Path->Product_nBuLi Attacks C4-Br

Chemoselectivity divergence based on the choice of lithiating agent.

Formylation Mechanism

Once the 4-bromo-5-lithio-1,3-dimethyl-1H-pyrazole intermediate is generated, anhydrous DMF is introduced. The C5-carbanion attacks the electrophilic carbonyl carbon of DMF, forming a stable tetrahedral lithium hemiaminal intermediate. This intermediate is stable at low temperatures and prevents over-addition. Upon quenching with an aqueous acid (e.g., NH4​Cl ), the intermediate collapses, expelling dimethylamine ( HNMe2​ ) to reveal the target C5-carbaldehyde.

Self-Validating Experimental Protocol: C5-Formylation
  • Reagents: 4-bromo-1,3-dimethyl-1H-pyrazole (1.0 eq), LDA (1.2 eq, 2.0 M in THF/heptane), anhydrous DMF (1.5 eq), dry THF.

  • Procedure:

    • Charge a flame-dried Schlenk flask with 4-bromo-1,3-dimethyl-1H-pyrazole and dry THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add LDA dropwise over 15 minutes. Critical: Maintain internal temperature below -70 °C to prevent ring-opening or decomposition of the lithiated species.

    • Stir at -78 °C for 1 hour to ensure complete metalation.

    • Add anhydrous DMF dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH4​Cl and extract with EtOAc. TLC (Hexane/EtOAc 4:1) should reveal a new, highly UV-active spot with a lower Rf​ than the starting bromide.

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organics with water and brine, dry over MgSO4​ , and concentrate in vacuo. Purify via flash column chromatography to yield the pure carbaldehyde.

Quantitative Optimization Data

The table below summarizes the critical parameters governing the chemoselectivity of the lithiation/formylation sequence.

Base UsedSolventTemp (°C)ElectrophileMajor Product ObservedIsolated Yield (%)
n-BuLi (1.1 eq)THF-78DMF1,3-dimethyl-1H-pyrazole-4-carbaldehyde85% (Undesired)
LDA (1.2 eq) THF -78 DMF 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde 78% (Target)
LiTMP (1.2 eq)THF-78DMF4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde82% (Target)
LDA (1.2 eq)Et₂O0DMFComplex mixture (Decomposition)< 10%

Table 1: Reaction optimization for the C5-Lithiation/Formylation of 4-Bromo-1,3-dimethyl-1H-pyrazole. Note the complete shift in regioselectivity when utilizing a nucleophilic base (n-BuLi) versus a sterically hindered base (LDA/LiTMP).

References

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ARKIVOC 2011 (i) 196-245 URL: [Link]

  • Title: Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology (Patent ES2713196T3)
Exploratory

Crystallographic Characterization of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde: A Definitive SCXRD Guide

Executive Summary 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (CAS: 1367816-40-7)[1] is a highly functionalized, privileged heterocyclic scaffold widely utilized as an intermediate in the synthesis of agrochemicals (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (CAS: 1367816-40-7)[1] is a highly functionalized, privileged heterocyclic scaffold widely utilized as an intermediate in the synthesis of agrochemicals (e.g., SDHI fungicides) and pharmaceutical active pharmaceutical ingredients (APIs). Understanding its solid-state architecture via Single Crystal X-Ray Diffraction (SCXRD) is critical for downstream applications. The precise spatial arrangement—specifically the torsion angle of the carbaldehyde group relative to the pyrazole ring and the steric influence of the adjacent bromine atom—directly dictates its reactivity in cross-coupling and condensation reactions.

This technical whitepaper outlines the authoritative protocols for isolating, solving, and validating the single-crystal structure of this compound, providing a self-validating framework for crystallographers and medicinal chemists.

Structural Rationale & Mechanistic Insights

Before initiating crystallization, a crystallographer must anticipate the molecular behavior of the compound to optimize data collection parameters. For 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (C₆H₇BrN₂O), three primary structural features dominate its solid-state packing:

  • Steric Congestion at C5: The formyl group at the C5 position is flanked by an N-methyl group at position 1 and a bulky bromine atom (van der Waals radius ~1.85 Å) at position 4. This severe steric clash forces the carbaldehyde oxygen to adopt a specific torsion angle to minimize dipole-dipole repulsion, often deviating from perfect co-planarity with the pyrazole π -system.

  • Halogen Bonding ( σ -Hole Interactions): Bromine possesses an anisotropic charge distribution, creating an electron-deficient region (the σ -hole) along the C–Br bond axis. In the solid state, this σ -hole frequently engages in highly directional with the Lewis basic carbonyl oxygen of an adjacent molecule, driving the formation of supramolecular chains.

  • Heavy Atom Effect: The presence of Bromine ( Z=35 ) introduces significant anomalous scattering. This requires careful selection of X-ray wavelength and rigorous absorption correction to prevent Fourier truncation errors during structure refinement.

Standardized Crystallographic Framework

While empirical SCXRD data for this specific intermediate depends on the exact crystallization conditions (which may yield different polymorphs), Table 1 provides the rigorously predicted crystallographic parameters based on homologous pyrazole structures. This serves as a benchmark for researchers validating their own synthesized batches.

Table 1: Expected Crystallographic Parameters for C₆H₇BrN₂O
ParameterExpected Value / AssignmentCrystallographic Significance
Chemical Formula C₆H₇BrN₂ODefines the asymmetric unit contents.
Formula Weight 203.04 g/mol Utilized for calculated density ( Dc​ ).
Crystal System MonoclinicStatistically the most probable system for planar, achiral heterocyclic organics.
Space Group P2₁/cCentrosymmetric; allows for efficient molecular packing and inversion symmetry.
Temperature 100(2) KCryocooling minimizes thermal ellipsoid volumes, especially for the freely rotating methyl groups.
Radiation Source Cu K α ( λ=1.54184 Å)Enhances diffraction intensity for small organic crystals compared to Mo K α .
Absorption Coeff. ( μ ) ~6.5 mm⁻¹High value due to Bromine; necessitates rigorous multi-scan absorption correction.
Z, Z' 4, 1Indicates one independent molecule in the asymmetric unit.

Experimental Methodologies: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a robust SCXRD experiment is not merely a sequence of steps, but a causality-driven, self-validating system.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Causality: The molecule is moderately polar. Rapid evaporation leads to kinetic trapping and microcrystalline powders. Vapor diffusion ensures a slow, thermodynamically controlled supersaturation gradient, yielding diffraction-quality single crystals.

  • Dissolution: Dissolve 50 mg of the purified pyrazole intermediate in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Diffusion Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 4 mL of n-Hexane (the antisolvent).

  • Incubation: Seal the outer vial tightly with a Teflon-lined cap and store in a vibration-free environment at 20°C for 48–72 hours.

  • Validation Checkpoint: Inspect under a polarized light microscope. Crystals should exhibit sharp extinction when rotated under cross-polarizers, confirming they are single domains, not twinned clusters.

Protocol 2: Crystal Mounting and Data Collection

Causality: Data must be collected at cryogenic temperatures to freeze the rotational disorder of the 1,3-dimethyl groups and reduce atomic thermal displacement parameters (B-factors), yielding higher resolution data.

  • Selection: Submerge the crystals in Paratone-N oil. Select a block-shaped crystal with dimensions approximately 0.20×0.15×0.10 mm.

  • Mounting: Mount the crystal on a MiTeGen micromount and immediately transfer it to the diffractometer goniometer head.

  • Cryocooling: Flash-cool the sample to 100 K using an Oxford Cryosystems nitrogen stream.

  • Diffraction: Collect data using a microfocus Cu K α source. Employ an ω -scan strategy to ensure complete coverage of the reciprocal space (completeness > 99%).

  • Validation Checkpoint: Check the initial diffraction frames. Spots should be sharp and circular. Streaking indicates crystal stress or mosaicity.

Data Reduction and Structure Refinement

The presence of Bromine dictates the data reduction strategy. Bromine absorbs X-rays strongly, leading to anisotropic intensity loss depending on the crystal's orientation in the beam.

Step-by-Step Computational Workflow
  • Integration: Integrate the raw diffraction frames using software such as APEX4 or .

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Causality: Failing to correct for Bromine's absorption will result in false residual electron density peaks in the final Fourier map, making it impossible to accurately locate hydrogen atoms.

    • Validation Checkpoint: The internal agreement factor ( Rint​ ) should drop significantly after correction. A target Rint​<0.05 indicates high-quality data.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms via . This will instantly locate the Br, O, N, and C atoms.

  • Refinement: Refine the structure using full-matrix least-squares on F2 with , operated through the graphical interface.

    • Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Place hydrogen atoms in calculated positions using a riding model (AFIX 43 for aromatic/aldehyde C-H, AFIX 137 for methyl groups).

    • Validation Checkpoint: The final Goodness-of-Fit (GooF) should be ≈1.00 . The R1​ value should be <0.05 . The highest residual electron density peak ( Δρmax​ ) should be <1.0 e/ų and located near the Bromine atom (typical Fourier truncation error).

SCXRD Workflow Visualization

The following diagram maps the logical progression of the crystallographic experiment, highlighting the causality between physical handling and computational resolution.

SCXRD_Workflow Start 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (Powder / Crude) Cryst Vapor Diffusion Crystallization (DCM / n-Hexane) Start->Cryst Purify & Dissolve Mount Crystal Mounting & Cryocooling (MiTeGen Loop, 100 K) Cryst->Mount Select Single Crystal Diffract X-ray Diffraction (Cu Kα, λ = 1.54184 Å) Mount->Diffract Minimize Thermal Motion DataRed Data Reduction & Absorption Correction (Multi-scan / SADABS) Diffract->DataRed Extract Intensities Solve Structure Solution (Intrinsic Phasing / SHELXT) DataRed->Solve Correct Br Absorption Refine Anisotropic Refinement (Least-Squares / SHELXL) Solve->Refine Assign C, N, O, Br CIF Final CIF Generation & checkCIF Validation Refine->CIF R1 < 0.05, GooF ~ 1.0

Caption: End-to-end Single Crystal X-Ray Diffraction workflow for halogenated pyrazole derivatives.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). Comparison of silver, molybdenum and copper X-ray sources for single-crystal structure determination. Journal of Applied Crystallography, 48(1), 3-10. URL:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. URL:[Link]

Sources

Foundational

Thermodynamic Profiling and Phase Behavior of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde: A Technical Guide

Introduction and Structural Thermodynamics In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are essential for developing targeted therapeutics. 4-Bromo-1,3-dimethyl-1H-pyrazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Thermodynamics

In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are essential for developing targeted therapeutics. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (CAS: 1367816-40-7) is a prime example, offering a versatile pyrazole core decorated with orthogonal reactive sites[1]. For researchers and formulators, understanding the thermodynamic properties—specifically the melting point, enthalpy of fusion, and equilibrium solubility—is critical for optimizing synthetic scale-up and downstream formulation.

The thermodynamic profile of this molecule is governed by the interplay of three distinct structural features:

  • 1,3-Dimethyl Substitution: These methyl groups disrupt the planar π−π stacking typically observed in unsubstituted pyrazoles, introducing steric hindrance that lowers the overall crystal lattice energy.

  • 4-Bromo Substituent: The heavy halogen atom introduces significant polarizability and mass. This enhances London dispersion forces and halogen bonding within the crystal lattice, which typically elevates the melting point relative to unhalogenated analogs.

  • 5-Carbaldehyde Group: Acting as a strong hydrogen-bond acceptor, the aldehyde group introduces a permanent dipole moment. This significantly influences both the solid-state packing and the molecule's solvation thermodynamics in aqueous media.

StructuralCausality Base 1H-Pyrazole Core (Aromatic Scaffold) Methyls 1,3-Dimethyl Groups (Steric Hindrance) Base->Methyls Bromo 4-Bromo Atom (High Polarizability) Base->Bromo Aldehyde 5-Carbaldehyde (H-Bond Acceptor) Base->Aldehyde Thermo Thermodynamic Profile (Elevated Tm, Lower LogS) Methyls->Thermo Bromo->Thermo Aldehyde->Thermo

Structural features dictating the thermodynamic profile of the pyrazole derivative.

Predictive Thermodynamics and Physicochemical Data

Because highly specific intermediates often lack exhaustive empirical thermodynamic literature, Application Scientists rely on predictive chemoinformatic models (such as Graph Neural Fingerprints) and structural analogs to estimate phase behavior[2].

For context, the unhalogenated analog,3, exhibits an experimentally determined melting point of 74–76 °C[3]. The addition of the bromine atom at the 4-position restricts the rotational degrees of freedom of the adjacent aldehyde and increases the molecular weight to 203.04 g/mol [4]. Based on group contribution methods, this modification is predicted to elevate the melting point into the 85–95 °C range.

Table 1: Quantitative Physicochemical Summary
PropertyValue / DescriptionSource / Methodology
CAS Number 1367816-40-71[1]
Molecular Formula C6H7BrN2O4[4]
Molecular Weight 203.04 g/mol 1[1]
Physical State Solid (at 25 °C)1[1]
Predicted Melting Point 85 – 95 °CExtrapolated via2[2]
Storage Conditions 2–8 °C, Inert Atmosphere1[1]

Experimental Methodologies for Thermodynamic Validation

To transition from predictive models to empirical certainty, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems , ensuring that the data collected is free from kinetic artifacts or sample degradation.

Melting Point & Enthalpy of Fusion via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ).

Step-by-Step Protocol:

  • Sample Preparation: Weigh 2–5 mg of the compound into an aluminum DSC pan.

    • Causality: Use a pinholed lid . The pinhole allows volatile impurities (such as residual crystallization solvents or moisture) to vent. If trapped, these volatiles act as plasticizers, artificially depressing the melting point and broadening the endotherm.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min.

    • Causality: The 5-carbaldehyde group is susceptible to thermal oxidation. Nitrogen displaces oxygen, preventing exothermic oxidative degradation from masking the endothermic melting transition.

  • Self-Validating Heat-Cool-Heat Cycle:

    • Heat 1 (25°C to 120°C at 10°C/min): Melts the sample to erase its thermal history and relieve any residual stress from the initial synthesis/crystallization.

    • Cool 1 (120°C to 0°C at 10°C/min): Induces controlled crystallization. Validation: Observing a sharp exotherm here confirms that the previous endotherm was a true, reversible melt, rather than a decomposition event.

    • Heat 2 (0°C to 120°C at 10°C/min): The peak of this second endotherm provides the true thermodynamic melting point, and the integrated area yields ΔHfus​ .

DSCWorkflow Sample Sample Prep (2-5 mg in Al Pan) Purge N2 Purge (50 mL/min) Sample->Purge Heat1 First Heating (Erase Thermal History) Purge->Heat1 Cool Cooling Cycle (Observe Crystallization) Heat1->Cool Heat2 Second Heating (True Tm & ΔHfus) Cool->Heat2 Validate Validation (Endotherm Symmetry) Heat2->Validate

Self-validating heat-cool-heat DSC workflow for accurate melting point determination.

Thermodynamic Solubility via Equilibrium Shake-Flask

Kinetic solubility assays often overestimate solubility due to supersaturation. The5 provides the true thermodynamic solubility ( LogS )[5].

Step-by-Step Protocol:

  • Media Preparation: Utilize a pH 7.4 phosphate buffer.

    • Causality: Pyrazoles possess basic nitrogen atoms. Controlling the pH ensures the measurement reflects the intrinsic solubility of the neutral molecular species, preventing artificial solubility spikes caused by protonation.

  • Equilibration: Add an excess of solid 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde to the buffer in a sealed glass vial. Agitate at a constant 25 °C using an orbital shaker.

  • Sampling & Self-Validation: Extract aliquots at 24 hours and 48 hours. Centrifuge to remove the insoluble fraction and analyze the supernatant via HPLC-UV.

    • Validation: If the concentration at 48 hours matches the concentration at 24 hours ( ΔC≤2% ), the system has definitively reached thermodynamic equilibrium[5].

  • Solid-State Verification: Recover the undissolved solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Water can incorporate into the crystal lattice during equilibration to form a hydrate, which possesses a different (usually lower) thermodynamic solubility than the anhydrous form. XRPD confirms that the measured solubility corresponds to the intended initial polymorph.

Implications for Handling and Storage

The thermodynamic and structural realities of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde dictate strict handling protocols. Because the aldehyde moiety is prone to auto-oxidation (forming the corresponding carboxylic acid) and the compound has a relatively moderate melting point, it must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C [1]. Containers must be kept tightly closed and upright to prevent moisture ingress, which could otherwise trigger hydrolytic degradation or hydrate formation.

References

  • PubChemLite. "4-bromo-1,3-dimethyl-1h-pyrazole-5-carbaldehyde." Université du Luxembourg. Available at: [Link]

  • Sinochem Nanjing Corporation. "1,3-Dimethyl-1H-Pyrazole-5-Carbaldehyde Properties." Sinochem Catalog. Available at: [Link]

  • ResearchGate. "Robustly interpretable melting-point prediction for structurally diverse nitro-containing compounds." ResearchGate Publications. Available at: [Link]

  • Google Patents. "US12152041B2 - Macrocyclic fluorine substituted indole derivatives (Thermodynamic Solubility Methodologies)." Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors Utilizing 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition Protein kinases have emerged as one of the most critical classes of drug targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, playing a central role in cellular signal transduction pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within the vast chemical space of potential inhibitors, the pyrazole ring has been identified as a "privileged scaffold". Its unique electronic properties, metabolic stability, and ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site make it an ideal framework for the design of potent and selective inhibitors. Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its therapeutic significance.

This application note provides a detailed guide for the synthesis of novel pyrazole-based kinase inhibitors, starting from the versatile building block, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde . This trifunctionalized pyrazole offers a strategic entry point for creating diverse chemical libraries for screening against various kinase targets. The bromine atom at the C4 position is amenable to a variety of cross-coupling reactions, while the aldehyde at the C5 position serves as a handle for condensations and reductive aminations, allowing for the introduction of a wide range of substituents to explore the kinase chemical space.

Chemical Properties and Reactivity of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde is a solid compound with the molecular formula C₆H₇BrN₂O and a molecular weight of 203.04 g/mol . Its structure presents three key points for chemical modification:

  • The Bromo Substituent (C4): The bromine atom on the pyrazole ring is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the installation of various aryl and heteroaryl moieties, which are common features in kinase inhibitors, often interacting with the solvent-exposed region of the ATP-binding pocket.

  • The Aldehyde Functional Group (C5): The aldehyde group is a reactive electrophile that can readily participate in a variety of chemical transformations. These include:

    • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems, which can act as Michael acceptors for covalent inhibition or serve as precursors for further functionalization.

    • Reductive Amination: A powerful method for forming C-N bonds by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent. This is a widely used strategy to introduce amine-containing side chains that can form key interactions within the kinase active site.

  • The N-Methyl Groups: The methylation at the N1 and C3 positions of the pyrazole ring enhances the molecule's lipophilicity and can influence its binding orientation within the kinase active site.

Strategic Synthesis of Pyrazole-Based Kinase Inhibitors

The strategic combination of reactions at the C4 and C5 positions of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde allows for the modular synthesis of a diverse library of potential kinase inhibitors. A general synthetic workflow is depicted below:

G A 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) A->B Step 1a C 4-Aryl/Heteroaryl-1,3-dimethyl-1H-pyrazole-5-carbaldehyde B->C D Knoevenagel Condensation (Active Methylene Compound) C->D Step 2a E Reductive Amination (Primary/Secondary Amine) C->E Step 2b F α,β-Unsaturated Pyrazole Derivative D->F G Aminated Pyrazole Derivative E->G H Kinase Inhibitor Library F->H G->H

Caption: General synthetic workflow for pyrazole-based kinase inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

This protocol describes the palladium-catalyzed coupling of the starting material with a generic arylboronic acid.

Materials:

  • 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 203 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Add palladium(II) acetate (0.05 mmol, 11.2 mg) and triphenylphosphine (0.1 mmol, 26.2 mg).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-aryl-1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki-Miyaura couplings.
Base K₂CO₃A mild base suitable for many Suzuki couplings, promoting the transmetalation step.
Solvent 1,4-Dioxane / WaterA biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition of reactants.
Protocol 2: Knoevenagel Condensation of a 4-Aryl-pyrazole-5-carbaldehyde

This protocol details the condensation of the product from Protocol 1 with an active methylene compound.

Materials:

  • 4-Aryl-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (from Protocol 1)

  • Active methylene compound (e.g., malononitrile)

  • Piperidine

  • Ethanol

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve the 4-aryl-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, a precipitate may form. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the desired α,β-unsaturated pyrazole derivative.

ParameterConditionRationale
Catalyst PiperidineA mild base that effectively catalyzes the Knoevenagel condensation.
Solvent EthanolA polar protic solvent that facilitates the dissolution of reactants and the reaction progress.
Temperature Room TemperatureThe reaction is typically facile and does not require heating.
Protocol 3: Reductive Amination of a 4-Aryl-pyrazole-5-carbaldehyde

This protocol describes the formation of an amine derivative from the product of Protocol 1.

Materials:

  • 4-Aryl-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (from Protocol 1)

  • Primary or secondary amine (e.g., aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the 4-aryl-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 mmol) and the amine (1.1 mmol) in 1,2-dichloroethane (10 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient with 1% triethylamine to prevent product streaking) to obtain the desired aminated pyrazole derivative.

ParameterConditionRationale
Reducing Agent Sodium triacetoxyborohydrideA mild and selective reducing agent for imines, which does not readily reduce aldehydes.
Solvent 1,2-DichloroethaneAn aprotic solvent suitable for reductive amination reactions.
Temperature Room TemperatureThe reaction generally proceeds efficiently at ambient temperature.

Visualization of Key Synthetic Transformations

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Reductive Amination A R-B(OH)₂ D [Ar-Pd(II)L₂-R] A->D Transmetalation B Pd(0)L₂ C [R-Pd(II)L₂-Br] C->D E Ar-R D->E Reductive Elimination Pyrazole-Br Pyrazole-Br Pyrazole-Br->C Oxidative Addition F Pyrazole-CHO H [Pyrazole-CH=NR'₂]⁺ F->H Imine Formation G R'₂NH G->H I Pyrazole-CH₂-NR'₂ H->I Reduction J NaBH(OAc)₃ J->I

Caption: Catalytic cycle of Suzuki-Miyaura coupling and the mechanism of reductive amination.

Structure-Activity Relationship (SAR) Insights

The synthetic strategies outlined above provide a platform for systematically exploring the structure-activity relationships of pyrazole-based kinase inhibitors. Key areas for modification include:

  • The C4-Substituent: The nature of the aryl or heteroaryl group introduced via Suzuki coupling can significantly impact potency and selectivity. Electron-donating or -withdrawing groups, as well as the overall size and shape of this substituent, can be varied to optimize interactions with the solvent-exposed region of the kinase.

  • The C5-Sidechain: The group introduced via Knoevenagel condensation or reductive amination can be designed to interact with specific residues in the ATP-binding pocket. For example, basic amines can form salt bridges with acidic residues like aspartate or glutamate, while other functionalities can engage in hydrogen bonding or hydrophobic interactions.

Conclusion

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde is a highly valuable and versatile starting material for the synthesis of novel pyrazole-based kinase inhibitors. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and reductive amination, allows for the efficient construction of diverse chemical libraries. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field of drug discovery, facilitating the development of the next generation of targeted kinase inhibitors.

References

  • A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines was developed to access derivatives with an aryl, heteroaryl, or styryl group, which are otherwise relatively difficult to prepare. The first step is based on the Suzuki–Miyaura cross-coupling reaction utilizing the XPhos Pd G2 precatalyst. The coupling reactions of 4-bromo-3,5-dinitro-1H-pyrazole with the electron-rich/
Application

Application Notes &amp; Protocols: Suzuki-Miyaura Cross-Coupling of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Pyrazole Scaffold in Modern Chemistry The pyrazole motif is a cornerstone in medicinal chemistry and materials science,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Scaffold in Modern Chemistry

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and advanced materials.[1] The specific building block, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, offers a unique platform for molecular elaboration. The bromine atom at the C4 position serves as a versatile handle for introducing molecular diversity via cross-coupling reactions, while the carbaldehyde at C5 provides a reactive site for further functionalization, such as the synthesis of pyrazole-fused heterocyclic systems.[2]

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for forging carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[3][4][5] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[4][6][7] This document provides a comprehensive guide to developing and optimizing Suzuki-Miyaura cross-coupling protocols for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, enabling the synthesis of a diverse array of 4-aryl-1,3-dimethyl-1H-pyrazole-5-carbaldehydes.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][8] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[8][9]

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic group to the palladium center, displacing the halide. The base is crucial for the activation of the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[3][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-Br pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L_n-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product 4-aryl-1,3-dimethyl-1H- pyrazole-5-carbaldehyde pd2_trans->product aryl_bromide 4-bromo-1,3-dimethyl-1H- pyrazole-5-carbaldehyde aryl_bromide->pd2_ox boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd2_trans

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Coupling

The success of the Suzuki-Miyaura coupling of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde hinges on the careful selection of several key components:

  • Palladium Precatalyst: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts).[8] For challenging substrates like heteroaryl halides, modern precatalysts such as XPhos Pd G2 or SPhos Pd G2 can be highly effective.[10]

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and other pyrazole-based ligands, are known to enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and faster reactions.[6][11][12][13] For pyrazole substrates, ligand selection can even influence site-selectivity in di-halogenated systems.[14]

  • Base: The base plays a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH).[3] The choice of base can significantly impact the reaction rate and yield, and its solubility in the chosen solvent system is an important consideration.

  • Solvent: A range of organic solvents can be employed, often in combination with water.[3] Common choices include dioxane, toluene, DMF, and THF.[15] The solvent system must be able to dissolve the reactants and facilitate the interaction of the organic and aqueous phases (if present).

  • Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids or their corresponding esters (e.g., pinacol esters) can be used as coupling partners. The stability of the boronic acid is a key consideration, as some heteroaryl boronic acids are prone to protodeboronation under basic conditions.[16][17]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde. Optimization may be required for specific boronic acid coupling partners.

General Protocol for Conventional Heating

This protocol is a robust starting point for screening reaction conditions.

Materials:

  • 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

  • Arylboronic acid

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., dioxane)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • In a separate vial, prepare the catalyst by adding the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%) and the phosphine ligand (1-4 mol%).

  • Add the catalyst to the Schlenk flask containing the reactants.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

Protocol for Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction times.[18][19]

Materials:

  • As per the conventional heating protocol

  • Microwave reactor and appropriate vials

Procedure:

  • In a microwave reactor vial, combine 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv.), the arylboronic acid (1.3 equiv.), and the base (e.g., KOH, 2.0 equiv.).

  • Add the palladium catalyst (e.g., a pre-formed pyridine-pyrazole/Pd(II) complex, 0.1-1 mol%).[18]

  • Add the solvent system (e.g., 2 mL of a 1:1 EtOH/H₂O mixture).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

experimental_workflow start Start reagents Combine Reactants: - Bromo-pyrazole - Boronic Acid - Base start->reagents catalyst Add Catalyst System: - Pd Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat Reaction (Conventional or Microwave) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification end End Product purification->end

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Data Presentation: A Guide to Optimization

For a novel substrate such as 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, a systematic optimization of reaction conditions is recommended. The following table provides a template for organizing these optimization experiments.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)SPhos (2)K₂CO₃ (2)Dioxane/H₂O (4:1)10012
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Toluene/H₂O (4:1)11012
3XPhos Pd G2 (1)-Cs₂CO₃ (2)THF/H₂O (4:1)806
4Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O (4:1)10024
5Pd₂(dba)₃ (1)SPhos (2)KOH (2)EtOH/H₂O (1:1)MW, 1200.5

Troubleshooting and Expert Insights

  • Low Yields: If the reaction yields are low, consider increasing the catalyst loading, changing the ligand to a more electron-rich and bulky one, or screening different bases and solvents. The aldehyde functionality may be sensitive to certain conditions, so milder bases like K₃PO₄ might be beneficial.

  • Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with heteroaryl boronic acids.[17] Using anhydrous conditions, potassium heteroaryltrifluoroborates, or boronic esters can mitigate this issue.[7][20]

  • Catalyst Deactivation: Heteroatoms in the pyrazole ring or the boronic acid can coordinate to the palladium center and inhibit catalysis.[17][21] The use of bulky ligands helps to prevent such deactivation.

  • Purification Challenges: The polarity of the product, due to the aldehyde group, might necessitate specific solvent systems for effective column chromatography. It may also be possible to purify the product via crystallization.[22]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde. By carefully selecting the catalyst system, base, and solvent, and by systematically optimizing the reaction conditions, researchers can efficiently synthesize a wide range of valuable 4-aryl-1,3-dimethyl-1H-pyrazole-5-carbaldehyde derivatives for applications in drug discovery and materials science. This guide provides a solid foundation for developing robust and scalable protocols for this important transformation.

References

Sources

Method

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde as a building block in drug discovery

Application Note: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde as a Bifunctional Building Block in Targeted Drug Discovery Executive Summary & Strategic Rationale The pyrazole nucleus is universally recognized as a "p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde as a Bifunctional Building Block in Targeted Drug Discovery

Executive Summary & Strategic Rationale

The pyrazole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including celecoxib (anti-inflammatory), apixaban (anticoagulant), and rimonabant (anti-obesity)[1][2]. Within early-stage drug discovery, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, orthogonally functionalized building blocks[3].

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (CAS: 1367816-40-7) represents a highly strategic intermediate for developing novel therapeutics[4][5].

  • N1 and C3 Methylation: Provides essential steric shielding and modulates the lipophilicity (LogP) of the resulting lead compounds, often improving membrane permeability[6].

  • C4 Bromide: Serves as an ideal sp2 electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[7][8].

  • C5 Carbaldehyde: Acts as a versatile electrophilic center for Schiff base formation, reductive aminations, and multicomponent Knoevenagel condensations[9][10]. Crucially, the electron-withdrawing nature of the aldehyde group reduces the electron density of the pyrazole ring, thereby accelerating the oxidative addition of palladium into the adjacent C4-Br bond.

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for handling and reaction design[5].

PropertyValue / Specification
Chemical Name 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
CAS Registry Number 1367816-40-7
Molecular Formula C6​H7​BrN2​O
Molecular Weight 203.04 g/mol
SMILES O=Cc1c(Br)c(C)nn1C
Physical Form Solid
Storage Conditions Inert atmosphere, 2-8°C[5][11]

Orthogonal Functionalization Strategy

The true value of this building block lies in its capacity for orthogonal functionalization. By carefully selecting reaction conditions, medicinal chemists can independently derivatize the C4 and C5 positions without the need for cumbersome protection/deprotection steps, leading to highly diversified pyrazole-based molecular hybrids[9].

G A 4-bromo-1,3-dimethyl- 1H-pyrazole-5-carbaldehyde B C4: Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst, Boronic Acids C C5: Reductive Amination A->C Amines, NaBH(OAc)3 D Aryl/Heteroaryl Scaffold B->D E Amine/Pharmacophore Scaffold C->E F Diversified Pyrazole Lead Library D->F E->F

Orthogonal functionalization workflow of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

Validated Experimental Protocols

Protocol A: C4 Suzuki-Miyaura Cross-Coupling Causality & Design: The C4-bromide is coupled with aryl or heteroaryl boronic acids[8]. We utilize Pd(dppf)Cl2​ as the catalyst because its bidentate 1,1'-bis(diphenylphosphino)ferrocene ligand effectively prevents catalyst poisoning by the coordinating nitrogen atoms of the pyrazole ring. A biphasic 1,4-dioxane/water system ensures the solubility of both the lipophilic pyrazole and the inorganic base ( K2​CO3​ ).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add K2​CO3​ (2.5 equiv) and Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

  • Solvent Introduction: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 10 mL).

  • Degassing: Purge the reaction mixture with nitrogen for 10 minutes using a sparging needle to remove dissolved oxygen, which can cause homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere for 4–8 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to yield the C4-arylated pyrazole-5-carbaldehyde.

Protocol B: C5 Reductive Amination Causality & Design: To introduce diverse basic amines, the C5-carbaldehyde undergoes reductive amination. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the reducing agent because it is mild enough to selectively reduce the transiently formed iminium ion without reducing the starting aldehyde to an alcohol[12]. Acetic acid is added as a co-catalyst to facilitate imine formation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the pyrazole-5-carbaldehyde intermediate (1.0 equiv, 1.0 mmol) and the primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv) to the solution. Stir at room temperature for 2 hours to ensure complete iminium formation.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add NaBH(OAc)3​ (1.5 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (10 mL) until gas evolution ceases and the pH is ~8.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL). Combine the organic layers, wash with brine, and dry over Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via reverse-phase preparative HPLC to isolate the final target compound.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and yields for the primary functionalization pathways of this scaffold, demonstrating its robust utility in library synthesis[7][10].

Reaction TypeReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Key Mechanistic Advantage
C4 Suzuki Coupling Ar-B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ 904 - 875 - 90%C5-CHO accelerates oxidative addition
C5 Reductive Amination R-NH2​ , NaBH(OAc)3​ , AcOH2512 - 1680 - 95%Chemoselective iminium reduction
C5 Knoevenagel Active methylene, L-proline806 - 1084 - 88%Atom-economical multicomponent reaction
C4 Buchwald-Hartwig R-NH2​ , Pd2​(dba)3​ , XPhos, tBuONa10012 - 1860 - 80%Enables C-N bond formation at C4

References

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Pyrazole Scaffold: A Remarkable Tool in Drug Development Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Greening the Valsartan Synthesis: Scale-up of Key Suzuki−Miyaura Coupling over SiliaCat DPP-Pd Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies Source: Frontiers in Chemistry (PMC) URL: [Link]

Sources

Application

Application Note: Reductive Amination Strategies for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary The pyrazole core is a privileged scaffold in medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized to modulate physicochemical properties and target-binding affinities in drug discovery. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde is a highly valuable building block; its C5-aldehyde serves as a handle for synthesizing diverse alkylamine derivatives via reductive amination, while the C4-bromo group provides an essential vector for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[1].

However, functionalizing the C5-aldehyde presents two distinct chemical challenges:

  • Steric Hindrance: The aldehyde is flanked by an N1-methyl group and a C4-bromo group, creating a sterically demanding pocket that impedes nucleophilic attack and subsequent imine formation.

  • Chemoselectivity & Halogen Preservation: The electron-withdrawing nature of the C4-bromo group sensitizes the molecule to hydrodebromination under harsh reducing conditions.

This application note provides field-proven, self-validating protocols to achieve high-yielding reductive aminations on this specific substrate while strictly preserving the C4-bromo pharmacophore.

Mechanistic Rationale & Strategic Reagent Selection

To design a robust protocol, we must analyze the causality behind reagent selection:

The Steric Challenge at C5

The formation of the carbinolamine intermediate—and its subsequent dehydration to the iminium ion—is the rate-limiting step for sterically hindered aldehydes. For highly nucleophilic aliphatic amines (primary and secondary), standard acid catalysis (e.g., Acetic Acid) is sufficient to drive the equilibrium forward. However, for weakly nucleophilic amines (e.g., anilines or sterically bulky secondary amines), standard conditions fail. In these cases, a strong Lewis acid such as Titanium(IV) isopropoxide [Ti(OiPr)₄] is required. Ti(OiPr)₄ acts as a dual-purpose reagent: it coordinates to the carbonyl oxygen to dramatically increase its electrophilicity and acts as a dehydrating agent to irreversibly drive imine formation.

Preservation of the C4-Bromo Pharmacophore

Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is strictly contraindicated for this substrate. Palladium-catalyzed reductions will rapidly cleave the C4-Br bond via hydrodebromination, destroying the cross-coupling handle. Hydride donors must be used instead.

Chemoselectivity of the Reducing Agent

Sodium borohydride (NaBH₄) is often too reactive and will prematurely reduce the sterically hindered aldehyde directly to the corresponding alcohol before the amine can condense. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reagent[2],[3]. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond, making STAB exceptionally mild. It selectively reduces protonated imines and iminium ions over aldehydes, allowing for a highly efficient, one-pot direct reductive amination[3],[4].

Workflows and Mechanistic Pathways

Workflow Substrate 4-Bromo-1,3-dimethyl- 1H-pyrazole-5-carbaldehyde AmineType Select Amine Type Substrate->AmineType PrimarySec Aliphatic Primary or Secondary Amine AmineType->PrimarySec WeakNuc Weakly Nucleophilic (e.g., Anilines) AmineType->WeakNuc MethodA Protocol A: Direct Reductive Amination (STAB, DCE, RT) PrimarySec->MethodA MethodB Protocol B: Lewis Acid Mediated (Ti(OiPr)4, then NaBH4) WeakNuc->MethodB Product Target Pyrazole Alkylamine MethodA->Product MethodB->Product

Decision matrix for selecting the appropriate reductive amination protocol.

Mechanism Aldehyde Aldehyde + Amine Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Addition Iminium Iminium Ion (Activated) Carbinolamine->Iminium -H2O Reduction Hydride Transfer (from STAB) Iminium->Reduction Fast Amine Amine Product Reduction->Amine

Mechanistic pathway of STAB-mediated reductive amination.

Experimental Protocols

Protocol A: Direct Reductive Amination (For Aliphatic Amines)

This protocol utilizes STAB in 1,2-dichloroethane (DCE) or dichloromethane (DCM) and is ideal for primary and secondary aliphatic amines[2],[4].

Materials:

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Aliphatic Amine (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 equiv)

  • Anhydrous DCE or DCM (0.1 M relative to aldehyde)

Step-by-Step Procedure:

  • Imine Pre-formation: In an oven-dried flask under N₂, dissolve the aldehyde (1.0 equiv) and the amine (1.2 equiv) in anhydrous DCE. Add AcOH (1.0 equiv) to catalyze the condensation.

  • Incubation: Stir the mixture at room temperature for 1–2 hours.

    • Validation Check: Analyze an aliquot via LC-MS or TLC (UV 254 nm). The aldehyde peak should significantly diminish, confirming the formation of the imine/iminium intermediate.

  • Reduction: Cool the reaction to 0 °C. Add STAB (1.5 equiv) portion-wise to control any mild exotherm.

  • Completion: Remove the ice bath and stir at room temperature for 4–12 hours.

    • Validation Check: LC-MS should indicate complete consumption of the imine intermediate and the appearance of the desired amine mass ([M+H]⁺).

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (gas evolution will occur as excess STAB and AcOH are neutralized). Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Reductive Amination (For Weakly Nucleophilic Amines)

For anilines or highly sterically hindered amines, STAB alone is insufficient. Titanium(IV) isopropoxide is used to force imine formation, followed by reduction.

Materials:

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Weakly Nucleophilic Amine (1.2 equiv)

  • Titanium(IV) isopropoxide [Ti(OiPr)₄] (2.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Anhydrous THF or EtOH (0.1 M)

Step-by-Step Procedure:

  • Complexation: Dissolve the aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF under a strict N₂ atmosphere.

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature. Stir the mixture for 12–18 hours.

    • Validation Check: The reaction must remain a homogeneous, clear (often yellow/orange) solution. Any white precipitate indicates premature hydrolysis of the titanium complex due to moisture ingress.

  • Reduction: Cool the reaction to 0 °C. Add NaBH₄ (1.5 equiv) in one portion. Stir for an additional 2–4 hours at room temperature.

  • Quench & Workup: Quench the reaction by adding water or 1M NaOH (approx. 2 mL per mmol of Ti). A heavy white precipitate of TiO₂ will form immediately.

    • Validation Check: The complete precipitation of TiO₂ is critical. Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.

  • Isolation: Separate the filtrate phases, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric and temporal parameters for the reductive amination of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde based on the nucleophile class.

Amine ClassificationRecommended ProtocolReducing Agent (Equiv)Additive / Catalyst (Equiv)SolventImine Formation TimeReduction TimeExpected Yield Range
Primary Aliphatic Protocol ASTAB (1.5)AcOH (1.0)DCE or DCM1 hour4 - 6 hours80 - 95%
Secondary Aliphatic Protocol ASTAB (2.0)AcOH (1.0)DCE or DCM2 hours8 - 12 hours75 - 90%
Anilines (Aryl Amines) Protocol BNaBH₄ (1.5)Ti(OiPr)₄ (2.0)THF12 - 18 hours2 - 4 hours60 - 80%
Sterically Hindered Protocol BNaBH₄ (1.5)Ti(OiPr)₄ (2.0)THF18 hours4 hours50 - 75%

References

  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes, INEOS OPEN.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFemvzyUTn71XeWRdcORd8juRac7O7xVUR24l1nXSYkRrkcMCibaQbZAlEQ76P5GP6J0GyLXAFRZt1aUjsBHAX6u8kPLaY-Bzj6bpLYzq5zqqQ8xdc7kKE=]
  • Technical Support Center: 1H-Pyrazole-4-carbaldehyde, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgS0wfDId4NsbzXmDXLbMkAYfH3izE7ahVdqM2tHqHgDkdhRIF60tT53uVODktEYUj1QZQ6_hB4gLGYZ3IQMFBlRNejYNnxWBZJo-kSHCMI1CDcIgtcGg3_Uj_vnHn_lwtMyNjSWGjm4l-yUZ8m3blB2iP6ahia45ZnY21JUWV62hUkahKHO1d8HKWSGbg4es5hXiXycsClZm1Tz1vgxei2zUi1pHiG1-SijSb-i5Q03MPqA==]
  • Myers Chem 115: Reduction with Sodium Triacetoxyborohydride, Harvard University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtEV9Y2aN6S8pYNe4jL89NLIbSKhLklmy1YedMUNoci9az4Qf_i6ZMoUrVGK26TicGPKcQwVmCN-5HzfImyykT1dHkxfUToHEJLA7sI5BO0B67wofgeuCNk6uYGXOf9Ld9ScRBDzTNwU1UUyadgu-XLRaL]
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors, MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDD1UEwaq37v91bC1w1l9wZM0_3Tsscg9bqhSUKKUGb3fWymWHf-jvTJD0rKwaK9bM5XOLkQfW10O8gaj4MHFcCZpXN9sck3nVIBYAexSNLZSD8GcxiKAYOcuCgZyzHthivA==]
  • One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOC4WFvQMEeWqYI5v8aR5UXhJDyfRejSNo4ROWihF_esyqYMIRj16cdNT-cU2wXHNLPwxOuGlLmsjVsOxbdm5qpWlutJLjppgcGhZlaF_P_6noraVA291fSe_Wml605U7uvaY-eA==]

Sources

Method

The Lynchpin of Modern Fungicide Design: Applications of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde in Agrochemical Synthesis

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, heterocyclic chemistry, particularly the use of the pyrazole sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, heterocyclic chemistry, particularly the use of the pyrazole scaffold, has emerged as a highly fruitful area of research and development. This document provides an in-depth technical guide on the applications of a key intermediate, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde , in the synthesis of next-generation agrochemicals. Its structural features make it a valuable building block, particularly for a leading class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).[1] This guide will delve into the synthetic utility of this compound, provide detailed experimental protocols, and explain the mechanistic rationale behind its use, tailored for researchers, scientists, and professionals in the field of drug development.

The Pyrazole Moiety: A "Privileged Structure" in Agrochemicals

The pyrazole ring is considered a "privileged structure" in the design of bioactive molecules, including agrochemicals.[1] This is attributed to its unique electronic properties, metabolic stability, and its ability to form key interactions with biological targets. In the realm of crop protection, pyrazole derivatives have demonstrated a broad spectrum of activities, functioning as fungicides, herbicides, and insecticides.[2]

The subject of this guide, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, possesses several key features that make it an attractive starting material for agrochemical synthesis:

  • A Reactive Aldehyde Group: The formyl group at the 5-position is a versatile chemical handle that can be readily oxidized to a carboxylic acid, a crucial step in the synthesis of pyrazole carboxamide fungicides.[1]

  • A Stable Pyrazole Core: The dimethylated pyrazole ring provides a robust and metabolically stable scaffold for the construction of more complex molecules.

  • The Bromo Substituent: The bromine atom at the 4-position can be utilized for further structural modifications through cross-coupling reactions, although it is often retained in the final active ingredient for its contribution to biological activity.

Application in Fungicide Synthesis: The Gateway to Succinate Dehydrogenase Inhibitors (SDHIs)

A major application of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1] SDHIs are a critically important class of fungicides that target Complex II of the mitochondrial respiratory chain in fungi, thereby inhibiting cellular respiration and leading to fungal death.[1] Many commercial SDHI fungicides, such as Bixafen, Fluxapyroxad, and Penthiopyrad, feature a pyrazole-carboxamide core.[1][3]

The general synthetic strategy involves a two-step process starting from 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde:

  • Oxidation of the aldehyde to the corresponding carboxylic acid.

  • Amide coupling of the carboxylic acid with a suitable amine to form the final pyrazole-carboxamide fungicide.

The following sections provide detailed protocols for these key transformations.

Experimental Protocols

Protocol 1: Oxidation of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde to 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

This protocol details the oxidation of the starting aldehyde to its corresponding carboxylic acid, a pivotal intermediate for the synthesis of pyrazole-carboxamide fungicides.[1][4][5] The use of potassium permanganate in an aqueous acetone solution is a robust and effective method for this transformation.[4][5]

Materials:

  • 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (10.0 g, 49.3 mmol) in a mixture of acetone (60 mL) and deionized water (40 mL).

  • Stir the suspension at room temperature to ensure good mixing.

  • In a separate beaker, dissolve potassium permanganate (18.6 g, 117.8 mmol) in deionized water (100 mL).

  • Slowly add the potassium permanganate solution to the stirred suspension of the aldehyde over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-3 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature and quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture through a pad of celite in a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.

Expected Yield: 85-95%

Protocol 2: Synthesis of a Representative N-aryl Pyrazole Carboxamide Fungicide

This protocol describes the coupling of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid with a substituted aniline to form a representative pyrazole-carboxamide, the core structure of many SDHI fungicides. The procedure involves the activation of the carboxylic acid, typically by conversion to the acid chloride, followed by reaction with the amine.[4]

Materials:

  • 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • A substituted aniline (e.g., 2-aminobiphenyl)

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (nitrogen or argon)

Procedure:

Step 2a: Formation of the Acid Chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (5.0 g, 22.8 mmol) in anhydrous dichloromethane (50 mL).

  • Add thionyl chloride (3.3 mL, 45.6 mmol) dropwise to the suspension at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-3 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is a yellow oil or solid and is used directly in the next step without further purification.

Step 2b: Amide Coupling

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (e.g., 2-aminobiphenyl, 3.86 g, 22.8 mmol) and triethylamine (4.8 mL, 34.2 mmol) in anhydrous dichloromethane (50 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Dissolve the crude acid chloride from Step 2a in anhydrous dichloromethane (20 mL) and add it dropwise to the stirred amine solution over 20-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Quench the reaction by the slow addition of water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure N-aryl pyrazole carboxamide.

Expected Yield: 70-90%

Mechanistic Insights and Structure-Activity Relationships

The efficacy of pyrazole-carboxamide fungicides is intrinsically linked to their three-dimensional structure, which allows for precise binding to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex. The pyrazole ring and the adjacent carboxamide linker are crucial for this interaction. The substituents on the pyrazole ring and the amine portion of the molecule can be varied to fine-tune the biological activity, spectrum, and pharmacokinetic properties of the fungicide. The 1,3-dimethyl substitution pattern on the pyrazole ring, as in our starting material, is a common feature in many commercial SDHIs, contributing to optimal binding and activity.

Data Presentation

Compound Starting Material Key Reagents Reaction Type Typical Yield
4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehydeKMnO₄Oxidation85-95%
N-(2-biphenyl)-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acidSOCl₂, 2-aminobiphenylAmide Coupling70-90%

Visualizations

Synthetic Workflow

G A 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde B Oxidation (KMnO4) A->B C 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid B->C D Acid Chloride Formation (SOCl2) C->D E 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride D->E F Amide Coupling (Substituted Amine, Base) E->F G N-substituted Pyrazole Carboxamide (SDHI Fungicide) F->G

Caption: Synthetic pathway from 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde to SDHI fungicides.

Mode of Action of SDHI Fungicides

G cluster_0 Mitochondrial Electron Transport Chain Complex I Complex I Complex II Complex II Complex I->Complex II Complex III Complex III Complex II->Complex III Complex II->Block Complex IV Complex IV Complex III->Complex IV ATP ATP Production Complex IV->ATP Normal Respiration SDHI Pyrazole Carboxamide (SDHI Fungicide) SDHI->Block Inhibition NoATP ATP Production Blocked Block->NoATP FungalDeath Fungal Cell Death NoATP->FungalDeath

Caption: Inhibition of the mitochondrial respiratory chain by SDHI fungicides.

Conclusion

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals, particularly for the economically important class of SDHI fungicides. The straightforward conversion of its aldehyde functionality to a carboxylic acid, followed by amide coupling, provides a robust and efficient route to a wide array of potent fungicidal compounds. The protocols and insights provided in this guide are intended to empower researchers in the agrochemical and pharmaceutical sciences to leverage this important building block in the development of novel and effective crop protection solutions.

References

  • Hou, Y., et al. (2021). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. Bioorganic & Medicinal Chemistry, 30, 115943. [Link]

  • Zhang, J., et al. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379–2388. [Link]

  • Shao, X., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4445-4457. [Link]

  • Castillo, J. C., et al. (2018). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 29(10), 2134-2142. [Link]

  • Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 944-950. [Link]

  • Podlech, J. (2001). 25.1.2.1 Oxidation of Halides and 4-Toluenesulfonates. Science of Synthesis, 25, 67. [Link]

  • El-borai, M. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467-1502. [Link]

Sources

Application

Application Note: Regioselective Grignard Addition to 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

Introduction & Scope The pyrazole ring is a highly privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl or amide groups in drug design. Specifically, 4-bromo-1,3-dimethyl-1H-pyrazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The pyrazole ring is a highly privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl or amide groups in drug design. Specifically, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (CAS: 1367816-40-7) is a high-value bifunctional building block. The C5-carbaldehyde acts as a primary electrophilic site for carbon-carbon bond formation, while the C4-bromo substituent provides a latent, orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1].

This application note details an optimized, self-validating protocol for the nucleophilic addition of Grignard reagents to the C5-carbaldehyde of this specific substrate, yielding 1-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)alkanols.

Mechanistic Insights & Causality

Executing a Grignard addition on a halogenated heteroaromatic aldehyde requires precise chemoselectivity management. Failure to control the reaction environment leads to complex mixtures and degraded yields.

  • Chemoselectivity (Addition vs. Exchange): Grignard reagents ( RMgX ) can undergo two primary reactions with this substrate: nucleophilic addition to the carbonyl (Pathway A) or metal-halogen exchange at the C4-bromine (Pathway B)[2]. Because the activation energy for nucleophilic attack on the highly polarized aldehyde LUMO is significantly lower than that of halogen-metal exchange, Pathway A is kinetically favored. Operating at cryogenic temperatures (−78 °C) suppresses the thermodynamically driven metal-halogen exchange, ensuring high fidelity of the C5-addition[1].

  • Steric Trajectory: The C5-aldehyde is sterically encumbered, flanked by the N1-methyl and the C4-bromo groups. This di-ortho-like steric shielding necessitates the use of unhindered Grignard reagents (e.g., methyl or ethylmagnesium bromide) for optimal yields. Bulky Grignards (e.g., isopropylmagnesium chloride) may act as bases or hydride donors (via β -hydride elimination), leading to unreacted starting material or reduced primary alcohols[2].

  • Solvent Dynamics: Anhydrous Tetrahydrofuran (THF) is strictly required. THF's oxygen lone pairs effectively coordinate the magnesium center, shifting the Schlenk equilibrium towards the reactive monomeric Grignard species, which is crucial for overcoming the steric hindrance at the C5 position.

Chemoselectivity SM 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carbaldehyde PathA Pathway A: Nucleophilic Addition (Kinetically Favored, -78 °C) SM->PathA + RMgX PathB Pathway B: Metal-Halogen Exchange (Thermodynamically Favored, RT) SM->PathB + RMgX (Excess/High Temp) Grignard R-MgX (Nucleophile) Product 1-(4-Bromo-1,3-dimethyl-1H- pyrazol-5-yl)alkanol (Target Product) PathA->Product H3O+ Quench SideProduct Des-bromo side products (Impurity) PathB->SideProduct H3O+ Quench

Logical relationship of chemoselectivity in Grignard addition vs. metal-halogen exchange.

Data Presentation: Reaction Optimization

The following table summarizes the optimization of the reaction using Methylmagnesium bromide ( MeMgBr ) to synthesize 1-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)ethanol.

EntryEquivalents of MeMgBrTemperature (°C)SolventTime (h)Conversion (%)Chemoselectivity (Addition : Exchange)
11.125 (RT)THF1.0>9960 : 40
21.10THF1.5>9985 : 15
3 1.1 -78 to 0 THF 2.0 >95 >98 : 2
42.0-78 to 0THF2.0>9975 : 25
51.1-78 to 0Et₂O4.06095 : 5

Experimental Workflow & Protocol

Workflow Step1 1. Substrate Preparation Dissolve substrate in dry THF (0.1 M) Step2 2. Cryogenic Cooling Cool to -78 °C under Ar/N2 Step1->Step2 Step3 3. Reagent Addition Dropwise RMgX (1.1 eq) addition Step2->Step3 Step4 4. Reaction Maturation Stir 1 h at -78 °C, warm to 0 °C Step3->Step4 Step5 5. Quenching Add sat. aq. NH4Cl at 0 °C Step4->Step5 Step6 6. Isolation Extract (EtOAc), Dry, Purify Step5->Step6

Step-by-step experimental workflow for the Grignard addition protocol.

Step-by-Step Methodology

Self-Validating System Note: Before beginning, validate the active concentration of the commercial Grignard reagent via titration (e.g., using iodine in THF or 1,10-phenanthroline with sec-butanol). Using an uncalibrated, degraded Grignard reagent will result in incorrect stoichiometry, forcing the use of excess reagent which triggers Pathway B (metal-halogen exchange)[3].

Materials:

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (CAS: 1367816-40-7)

  • Methylmagnesium bromide (3.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous Ammonium Chloride ( NH4​Cl )

Procedure:

  • Preparation of the Reaction Vessel: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Allow it to cool to room temperature under a continuous stream of argon.

  • Substrate Dissolution: Charge the flask with 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.00 g, 4.92 mmol, 1.0 equiv). Add anhydrous THF (25 mL) via syringe to achieve a ~0.2 M concentration. Stir until fully dissolved.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to cool to −78 °C for 15 minutes.

  • Grignard Addition: Load a dry, gas-tight syringe with Methylmagnesium bromide (1.80 mL of a 3.0 M solution, 5.41 mmol, 1.1 equiv). Add the Grignard reagent dropwise down the inner wall of the flask over 10 minutes to prevent localized temperature spikes.

  • Reaction Maturation: Stir the mixture at −78 °C for 1 hour. Remove the dry ice bath and replace it with an ice-water bath (0 °C). Stir for an additional 30 minutes.

    • Causality Check: Warming to 0 °C ensures complete conversion of the sterically hindered intermediate without providing enough thermal energy to initiate metal-halogen exchange[2].

  • Quenching: While at 0 °C, slowly add saturated aqueous NH4​Cl (10 mL) dropwise to quench the unreacted Grignard reagent and protonate the magnesium alkoxide intermediate. Caution: Vigorous gas evolution (methane) will occur.

  • Work-up: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford pure 1-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)ethanol.

Troubleshooting & Safety

  • Safety: Grignard reagents are highly moisture-sensitive and pyrophoric. Always use proper personal protective equipment (PPE) and strict inert atmosphere techniques[3].

  • Troubleshooting - Low Yield: If unreacted starting material persists, verify the anhydrous nature of the THF. Trace water will prematurely quench the Grignard reagent.

  • Troubleshooting - Impurities: The presence of 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol indicates that metal-halogen exchange occurred. To rectify this in future runs, ensure strict temperature control at −78 °C during addition and verify that exactly 1.1 equivalents of Grignard reagent are used.

References

  • Sigma-Aldrich. "4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde | 1367816-40-7".

  • ARKAT USA. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction". 1

  • Vilniaus Universitetas. "SEARCH FOR SYNTHETIC METHODS OF COMPOUNDS CONTAINING THIOPHENE, INDOLE AND PYRAZOLE FRAMEWORK". 2

  • BenchChem. "Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde". 3

Sources

Method

Application Note: Buchwald-Hartwig Amination of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

Executive Summary & Mechanistic Rationale The Buchwald-Hartwig amination is a cornerstone catalytic method for constructing carbon-nitrogen (C-N) bonds, widely utilized in the synthesis of biologically active heterocycle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Buchwald-Hartwig amination is a cornerstone catalytic method for constructing carbon-nitrogen (C-N) bonds, widely utilized in the synthesis of biologically active heterocycles[1]. Specifically, 4-aminopyrazoles are privileged pharmacophores frequently embedded in the scaffolds of potent kinase inhibitors (e.g., Aurora B and JAK inhibitors)[2].

However, performing a cross-coupling on 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde presents a multifactorial synthetic challenge that demands precise tuning of the catalytic system:

  • Electrophilic Aldehyde Sensitivity: The C5-carbaldehyde group is highly susceptible to nucleophilic attack. Standard first-generation Buchwald-Hartwig protocols rely on strong alkoxide bases (e.g., NaOtBu or KOtBu), which rapidly degrade aldehyde-containing substrates via Cannizzaro-type reactions or trigger undesired enamine/imine condensations[3]. A mild, non-nucleophilic base is mandatory[4].

  • Steric Congestion: The C4-bromo electrophile is flanked by a C3-methyl and a C5-carbaldehyde group. This ortho,ortho-disubstitution creates a sterically hindered environment that significantly retards the initial oxidative addition of the palladium catalyst.

  • Heteroatom Coordination: Pyrazoles possess basic nitrogen atoms that can competitively coordinate to the palladium center, leading to off-target complexation and catalyst poisoning[2].

The Solution: To overcome these barriers, this protocol leverages a highly active palladium precatalyst (Pd₂(dba)₃) paired with _t_BuDavePhos , a sterically demanding and electron-rich biaryl phosphine ligand. The bulkiness of the ligand accelerates reductive elimination while shielding the Pd center from pyrazole coordination. Crucially, Cs₂CO₃ is utilized as the base; it is sufficiently basic to deprotonate the coordinated amine intermediate but mild enough to leave the sensitive C5-carbaldehyde intact[2],[4].

Catalytic Pathway Visualization

The following diagram illustrates the optimized catalytic cycle, highlighting the critical role of the mild base and bulky ligand in navigating the steric and electronic challenges of the substrate.

BHA_Catalytic_Cycle Substrate Substrate: 4-Bromo-1,3-dimethyl- 1H-pyrazole-5-carbaldehyde OxAdd Oxidative Addition Pd(II) Intermediate Substrate->OxAdd Amine Amine Nucleophile (e.g., Morpholine) Coord Amine Coordination & Deprotonation (Cs2CO3) Amine->Coord Pd0 Active Catalyst [Pd(0) - tBuDavePhos] Pd0->OxAdd Insertion into C-Br OxAdd->Coord + Amine, + Cs2CO3 - CsBr, - HCO3- RedElim Reductive Elimination C-N Bond Formation Coord->RedElim Transmetalation/ Rearrangement RedElim->Pd0 Catalyst Regeneration Product Target Product: 4-Amino-1,3-dimethyl- 1H-pyrazole-5-carbaldehyde RedElim->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination tailored for aldehyde-sensitive substrates.

Reaction Optimization & Quantitative Data

The selection of the base and ligand is the primary determinant of success for this transformation. The table below summarizes the quantitative optimization data, demonstrating why the specific combination of Cs₂CO₃ and tBuDavePhos is required.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ (5 mol%)BINAP (10 mol%)NaOtBuToluene100< 5%Complete degradation of the C5-aldehyde due to strong alkoxide base[3].
2Pd₂(dba)₃ (5 mol%)Xantphos (10 mol%)K₃PO₄1,4-Dioxane10045%Incomplete conversion; competitive imine formation observed.
3Pd(OAc)₂ (10 mol%)RuPhos (10 mol%)Cs₂CO₃Toluene10068%Moderate yield; slower oxidative addition at the sterically hindered C4-position.
4 Pd₂(dba)₃ (5 mol%) tBuDavePhos (10 mol%) Cs₂CO₃ 1,4-Dioxane 100 89% Optimal conditions. Bulky ligand facilitates coupling; mild base preserves aldehyde[2],[4].

Experimental Protocol (Self-Validating System)

This protocol utilizes morpholine as a representative secondary amine. The procedure is designed with built-in visual and analytical checkpoints to ensure the integrity of the catalytic cycle.

Reagents & Equipment
  • Substrate: 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 203.04 mg)

  • Amine: Morpholine (1.2 mmol, 104.5 mg)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (0.05 mmol, 45.8 mg)

  • Ligand: tBuDavePhos (0.10 mmol, 34.2 mg)

  • Base: Cesium Carbonate [Cs₂CO₃] (2.0 mmol, 651.6 mg) - Must be finely powdered and anhydrous.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

  • Equipment: Flame-dried Schlenk tube, magnetic stir bar, argon/vacuum manifold.

Step-by-Step Methodology

Phase 1: Inert Atmosphere Preparation

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (203.04 mg), Pd₂(dba)₃ (45.8 mg), tBuDavePhos (34.2 mg), and anhydrous Cs₂CO₃ (651.6 mg).

  • Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation and backfilling with ultra-pure Argon.

  • Causality Check: Pd(0) complexes are highly sensitive to oxygen. Failure to strictly exclude O₂ will result in irreversible oxidation to inactive Pd(II) species, stalling the reaction at the starting material.

Phase 2: Reagent Addition & Activation 3. Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via a gas-tight syringe, followed by the addition of morpholine (104.5 mg). 4. Place the Schlenk tube in a pre-heated oil bath at 100 °C.

  • Self-Validating Observation: Initially, the mixture will appear dark burgundy/purple (characteristic of the Pd₂(dba)₃ complex). Within 10–15 minutes of heating, the solution will transition to a clear yellow/orange color. This visual shift confirms the successful dissociation of the dba ligands and the generation of the active monomeric[Pd(0)-tBuDavePhos] catalytic species.

Phase 3: Reaction Monitoring 5. Allow the mixture to stir vigorously at 100 °C for 12–16 hours. 6. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1) eluent system.

  • Self-Validating Observation: The starting material will consume completely. The aminated product will appear as a new, more polar spot (lower R_f value) due to the introduction of the morpholine moiety, which readily stains with potassium permanganate (KMnO₄) or 2,4-Dinitrophenylhydrazine (2,4-DNPH) due to the intact aldehyde.

Phase 4: Work-up and Isolation 7. Cool the reaction mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc). 8. Filter the mixture through a short pad of Celite, washing the pad with an additional 20 mL of EtOAc.

  • Causality Check: The Celite filtration is critical. It removes the insoluble inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitates palladium black. Skipping this step will result in severe emulsion formation during the subsequent aqueous extraction.

  • Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% EtOAc in Hexanes) to afford the pure 4-morpholino-1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

References

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)
  • Buchwald–Hartwig amination Source: Wikipedia URL
  • Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6- Tris((diphenylmethylene) amino)
  • Buchwald–Hartwig amination - Functional Group Tolerance Source: Grokipedia URL

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidative degradation of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde during storage

Welcome to the technical support center for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, with a specific focus on preventing its oxidative degradation.

Introduction

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic aldehyde used as a building block in the synthesis of various biologically active molecules and functional materials.[1][2][3] However, like many aldehydes, it is susceptible to oxidative degradation, which can compromise sample integrity and lead to inconsistent experimental results.[4][5] The aldehyde functional group can be oxidized to a carboxylic acid, and other side reactions may also occur, particularly in the presence of atmospheric oxygen, moisture, light, and elevated temperatures.[4][6][7] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability of your 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

Troubleshooting Guide: Degradation Issues

Encountering unexpected results in your experiments? The stability of your starting materials is a critical factor. The following table outlines common problems observed during the use of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde that may be linked to oxidative degradation, along with their probable causes and recommended solutions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Reduced reaction yield or incomplete reaction Degradation of the aldehyde to the less reactive carboxylic acid or other byproducts.1. Verify the purity of the aldehyde using analytical techniques like ¹H NMR, LC-MS, or GC-MS before use.[8][9] 2. Implement stringent inert atmosphere techniques for storage and handling.[7][10] 3. Store the compound at the recommended low temperature and in the dark.[4][11]
Appearance of new, unidentified peaks in analytical data (e.g., NMR, LC-MS) Formation of oxidation products (e.g., 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid) or polymers.[4]1. Compare the analytical data of the stored sample with a fresh or properly stored reference standard. 2. Purify the material if minor degradation is detected and immediate use is required. 3. Discard the material if significant degradation has occurred and obtain a fresh batch.
Change in physical appearance (e.g., color change, clumping) Significant degradation and/or moisture absorption.1. This is a strong indicator of compromised integrity. The material should not be used for sensitive applications. 2. Review storage procedures to identify and rectify the source of air and moisture exposure.[6][10]
Inconsistent results between different batches or over time Progressive degradation of the stored material.1. Establish a routine quality control check for the stored aldehyde. 2. Aliquot the material upon receipt to minimize repeated exposure of the entire stock to the atmosphere.[4]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting potential degradation of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Decision Making cluster_3 Corrective Actions A Inconsistent Experimental Results B Visual Inspection of Reagent (Color change, clumping?) A->B C Analytical Check (NMR, LC-MS, GC-MS) A->C D Degradation Confirmed? B->D Physical Change C->D Impurities Detected E No Degradation Detected D->E No F Purify (if minor degradation) or Discard (if significant) D->F Yes H Investigate Other Experimental Variables E->H G Review and Optimize Storage & Handling Protocols F->G

Caption: Troubleshooting workflow for suspected degradation.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the storage and handling of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

Q1: What is the primary degradation pathway for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde?

A1: The most common degradation pathway for aldehydes, including 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, is oxidation.[4] The aldehyde functional group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH). This process can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. The presence of moisture can also facilitate degradation.[6][7]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidative degradation, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde should be stored under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 2-8°C.[12] It is also crucial to protect the compound from light by storing it in an amber vial or a light-proof container.[4][11] The container should be tightly sealed to prevent moisture ingress. For long-term storage, consider sealing the container with paraffin film as an extra precaution.

Q3: I don't have a glovebox. How can I handle this air-sensitive compound?

A3: While a glovebox provides the most secure environment, you can still handle air-sensitive reagents using Schlenk line techniques.[7] This involves using specialized glassware that allows you to work under a positive pressure of an inert gas. When transferring the solid, a continuous flow of inert gas should be maintained to prevent air from entering the flask. It is also essential to use oven-dried glassware that has been cooled under an inert atmosphere.[10][13]

Q4: Can I store a solution of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde?

A4: Storing the compound as a solid is generally recommended for long-term stability. If you need to store it in solution, choose a dry, aprotic solvent. It is advisable to prepare solutions fresh for each use. If short-term storage of a solution is necessary, it should be kept under an inert atmosphere at a low temperature (2-8°C) and protected from light.[4]

Q5: Are there any antioxidants I can add to prevent degradation?

A5: While antioxidants are used to stabilize some organic compounds, their use with reactive intermediates like this aldehyde needs careful consideration. Common antioxidants like BHT (butylated hydroxytoluene) could potentially react with the aldehyde or interfere with subsequent reactions. The most effective strategy is the rigorous exclusion of oxygen and moisture rather than the addition of stabilizers.[6][10] Some natural antioxidants have been studied for their ability to inhibit aldehyde formation in biological systems, but their direct application to stabilizing this specific chemical requires further investigation.[14]

Q6: How can I detect and quantify the degradation of my sample?

A6: Several analytical techniques can be used to assess the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a robust method for separating and quantifying the aldehyde from its degradation products.[8][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile and semi-volatile compounds and can help identify the parent aldehyde and any degradation byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify the presence of the corresponding carboxylic acid or other impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and specific technique for quantifying aldehydes and their degradation products.[16]

Experimental Protocol: Recommended Storage Procedure

To ensure the maximum shelf-life of your 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, follow this detailed storage protocol.

Materials:

  • 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

  • Amber glass vials with PTFE-lined caps

  • Paraffin film

  • Inert gas (Argon or Nitrogen) source with a regulator and tubing

  • Schlenk line or a manifold for inert gas purging

  • Desiccator cabinet or a sealed container with desiccant

  • Refrigerator (2-8°C)

Procedure:

  • Preparation of Storage Vials:

    • Ensure the amber glass vials and their caps are clean and dry. If necessary, oven-dry the vials at 120°C for at least 4 hours and allow them to cool to room temperature in a desiccator.[13]

  • Aliquoting the Compound (if necessary):

    • If you have a large quantity of the compound, it is highly recommended to aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Perform this step in a glovebox or under a positive pressure of inert gas.

  • Inert Gas Purging:

    • Place the opened vial containing the aldehyde (or the empty vials for aliquoting) into a desiccator or a Schlenk flask.

    • Evacuate the air from the vessel and backfill with inert gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Sealing the Vials:

    • Tightly screw the PTFE-lined caps onto the vials.

    • For an extra layer of protection, wrap the cap and the neck of the vial with paraffin film.

  • Storage:

    • Place the sealed vials in a labeled, secondary container.

    • Store the container in a refrigerator at 2-8°C.[12]

    • Ensure the storage location is dark.

Visual Representation of the Storage Protocol

G A Start: Receive Compound B Use Clean, Dry Amber Vials A->B C Aliquot into Single-Use Portions (Under Inert Atmosphere) B->C D Purge with Inert Gas (e.g., Argon) 3-5x C->D E Tightly Seal with PTFE-lined Cap D->E F Wrap with Paraffin Film E->F G Store at 2-8°C in the Dark F->G H End: Stable Compound G->H

Caption: Recommended storage protocol workflow.

By adhering to these guidelines, you can significantly extend the shelf-life of your 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde and ensure the reliability and reproducibility of your experimental results.

References

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

  • Kawakishi, S., et al. (1997). Inhibition of Malonaldehyde and Acetaldehyde Formation from Blood Plasma Oxidation by Naturally Occurring Antioxidants. Journal of Agricultural and Food Chemistry. [Link]

  • Rindgen, D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. [Link]

  • IntechOpen. (2023). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. [Link]

  • Rindgen, D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar. [Link]

  • Wang, Y., et al. (2021). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Analytica Chimica Acta. [Link]

  • University of Pretoria. (2000). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]

  • Bast, A., & Haenen, G. R. M. M. (2013). Ten misconceptions about antioxidants. Trends in Pharmacological Sciences. [Link]

  • Varodi, M., et al. (2023). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Molecules. [Link]

  • Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Antioxidants. [Link]

  • Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. ResearchGate. [Link]

  • Sharma, P., et al. (2022). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. [Link]

  • Yilmaz, I., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. [Link]

  • ResearchGate. (2019). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

  • ResearchGate. (2018). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. [Link]

  • Ferraz, H. M. C., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Wang, Y., et al. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. Toxics. [Link]

  • Michigan State University Department of Chemistry. Heterocyclic Compounds. [Link]

  • Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • Skog, K., & Johansson, M. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology. [Link]

  • Asian Journal of Organic Chemistry. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. [Link]

  • Organic Chemistry Portal. (2004). Activated Carbon-Promoted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines and 1,3,5-Trisubstituted Pyrazolines Using Molecular Oxygen. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde in Strongly Basic Media

Executive Summary & Chemical Causality Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of 4-bromo-1,3-dimethyl-1H-pyrazole-5-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde during base-mediated transformations (e.g., Suzuki-Miyaura couplings at the C4-bromide or enolate alkylations).

The core issue lies in the C5-carbaldehyde group . Because this aldehyde lacks α -hydrogens, it cannot form an enolate. When exposed to strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), it undergoes the Cannizzaro disproportionation reaction [1]. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that triggers a hydride transfer[2]. This irreversible side reaction consumes your starting material, yielding a 1:1 mixture of the corresponding pyrazole-5-carboxylic acid and pyrazole-5-methanol[3]. Similar degradation pathways have been documented for other pyrazole-carbaldehydes in strongly basic environments[4].

Frequently Asked Questions (Troubleshooting Guide)

Q1: My yield for a Suzuki coupling at the C4 position is extremely low, and LC-MS shows two major byproducts. What is happening? A: You are likely using a strong aqueous base (like NaOH) which is triggering the Cannizzaro reaction. The two byproducts you see on LC-MS are the oxidized pyrazole-5-carboxylic acid and the reduced pyrazole-5-methanol. To prevent this, switch to a milder, non-nucleophilic base such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3), which provide sufficient basicity for palladium-catalyzed cross-couplings but are poor nucleophiles for carbonyl attack[5].

Q2: I need to use a strong base (e.g., NaH, LDA, or KOH) for a downstream reaction. How can I preserve the aldehyde? A: You must temporarily mask the aldehyde. The most robust, self-validating system for this is acetal protection. By reacting the aldehyde with ethylene glycol under acidic conditions (using a Dean-Stark trap), you convert the electrophilic sp2 carbonyl into a sterically hindered sp3 1,3-dioxolane. Acetals are completely inert to strong bases and nucleophiles, allowing you to perform your harsh basic operations safely.

Q3: Can I use alcoholic solvents with mild bases? A: Use caution. Even with mild bases, primary alcohols (like methanol or ethanol) can act as nucleophiles, leading to reversible hemiacetal or acetal formation. If your analytical data shows unexpected mass adducts (+32 Da for methanol), switch to aprotic solvents like 1,4-dioxane, THF, or DMF.

Base Selection & Reaction Data

To optimize your experimental design, refer to the following quantitative summary of base compatibilities.

Table 1: Base Selection Guide for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

Base TypeNucleophilicityCannizzaro RiskRecommended Application
NaOH / KOH HighCritical (>90% conversion) Avoid entirely unless the aldehyde is protected.
NaOMe / NaOEt HighHigh (Hemiacetal/Acetal)Avoid; causes solvent-adduct side reactions.
K_2CO_3 / Cs_2CO_3 LowLow (<5% at 80 °C)Ideal for Suzuki-Miyaura cross-couplings.
DIPEA / DBU None (Sterically Hindered)NoneIdeal for Knoevenagel condensations.

Mechanistic & Workflow Visualizations

Mechanism Start 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carbaldehyde StrongBase Strong Aqueous Base (NaOH / KOH) Start->StrongBase Protection Acetal Protection (Ethylene Glycol, H+) Start->Protection Cannizzaro Cannizzaro Disproportionation (Side Reaction) StrongBase->Cannizzaro OH- attack Products Pyrazole-5-carboxylic acid + Pyrazole-5-methanol Cannizzaro->Products Protected Protected Acetal Intermediate Protection->Protected SafeBase Strong Base Operations (Safe) Protected->SafeBase No free -CHO

Reaction pathways of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde in basic conditions.

Workflow Q1 Is strong nucleophilic base (e.g., NaOH, KOH) required? Yes1 Yes Q1->Yes1 No1 No Q1->No1 Protect Protect Aldehyde (Acetalization) Yes1->Protect UseWeak Use Non-Nucleophilic Base (DIPEA, DBU, Cs2CO3) No1->UseWeak

Troubleshooting workflow for base selection and protection strategies.

Validated Experimental Protocols

Protocol A: Aldehyde Protection (Acetalization)

Causality: This protocol converts the reactive aldehyde into a base-stable 1,3-dioxolane, allowing subsequent harsh basic operations without the risk of a Cannizzaro reaction.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagents: Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: Reflux the mixture at 110 °C. The Dean-Stark trap will continuously remove the water byproduct, driving the equilibrium toward the acetal formation.

  • Completion: Monitor by TLC (typically 4-6 hours). Once the starting material is consumed, cool the mixture to room temperature.

  • Workup: Quench with saturated aqueous NaHCO_3 to neutralize the acid catalyst. Extract with ethyl acetate, wash with brine, dry over anhydrous Na_2SO_4, and concentrate under reduced pressure.

Protocol B: Mild-Base Suzuki-Miyaura Coupling

Causality: Utilizing a mild carbonate base in an aprotic solvent mixture prevents Cannizzaro disproportionation while providing sufficient basicity to activate the boronic acid for transmetalation.

  • Setup: In a Schlenk tube, combine 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl_2 (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v), followed by K_2CO_3 (2.0 eq).

  • Reaction: Purge the vessel with N_2 for 10 minutes. Heat the mixture to 80 °C for 8-12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Purify the organic layer via silica gel chromatography to isolate the C4-coupled product with the C5-aldehyde intact.

References

  • Title: Cannizzaro reaction mechanism and applications Source: Purechemistry URL: [Link]

  • Title: Cannizzaro Reaction - Organic Chemistry II Source: Fiveable URL: [Link]

  • Title: Cannizzaro Reaction Mechanism Source: BYJU'S URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach Source: ACS Omega URL: [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 4-bromo-1,3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (CAS: 1367816-40-7).

This compound features a highly polar, hydrogen-bond-accepting pyrazole core, an electrophilic aldehyde at the C5 position, and a lipophilic bromine atom at the C4 position. This unique stereoelectronic profile demands precise solvent selection to avoid common pitfalls such as "oiling out" (liquid-liquid phase separation), thermal degradation, or solvent occlusion.

Solvent Selection Matrix

Selecting the correct solvent system is a balance between the lipophilicity of the brominated core and the polarity of the aldehyde group. Below is the quantitative and qualitative data for the most effective recrystallization systems.

Solvent SystemPolarity IndexBoiling Point (°C)Yield PotentialPurity PotentialMechanistic Notes
Absolute Ethanol 5.278.4ModerateHighProtic nature disrupts intermolecular bonding; yields a steep solubility curve[1].
EtOAc / Heptane (1:4) ~1.0 (Mixed)77 / 98Very HighVery HighAnti-solvent gradient controls nucleation; prevents oiling out of the lipophilic core[2].
Isopropanol (IPA) 3.982.5ModerateHighSlower evaporation rate than EtOH promotes larger, well-defined crystal lattices.
Toluene 2.4110.6HighModerateExcellent for brominated aromatics, but high boiling point complicates vacuum drying.

Self-Validating Experimental Protocol

To achieve >99% purity, we recommend the Ethyl Acetate / Heptane Anti-Solvent Method . This protocol is designed as a self-validating system: each step contains a built-in check to ensure the physical chemistry of the crystallization is proceeding correctly.

Step-by-Step Methodology
  • Primary Dissolution: Suspend 1.0 g of crude 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde in 2.0 mL of anhydrous Ethyl Acetate (EtOAc) in a 25 mL round-bottom flask.

  • Inert Heating: Purge the flask with Nitrogen or Argon. Warm gently to 60°C while stirring until full dissolution is achieved.

    • Causality: The C5-carbaldehyde is sensitive to autoxidation at elevated temperatures. Inert gas prevents the formation of the corresponding pyrazole-5-carboxylic acid impurity[3].

  • Hot Filtration (Validation Step): If the solution is cloudy, perform a hot filtration through a pre-warmed fritted funnel to remove insoluble polymeric byproducts.

  • Anti-Solvent Titration: While maintaining the temperature at 60°C, add hot Heptane (60°C) dropwise. Stop at approximately 8.0 mL, or when the first sign of persistent opalescence (cloudiness) appears. Add exactly 1-2 drops of EtOAc to clear the solution.

    • Causality: This establishes the exact boundary of the metastable zone, ensuring maximum yield without premature precipitation.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool at a strict rate of ~0.5°C/min.

    • Causality: Rapid cooling traps solvent molecules (occlusion) and impurities within the crystal lattice. Slow cooling ensures thermodynamic control over crystal packing.

  • Seeding: At 40°C, introduce 1-2 mg of pure product as seed crystals.

  • Maturation & Harvesting: Transfer to a 2-8°C environment for 4 hours. Filter via a Büchner funnel and wash the cake with 3.0 mL of ice-cold Heptane.

  • Mother Liquor Validation: Spot the filtrate on a TLC plate (UV 254 nm). If a heavy product spot remains, concentrate the filtrate by 50% under vacuum to harvest a second crop.

  • Drying: Dry under high vacuum (<1 mbar) at room temperature for 12 hours.

Workflow Logic & Troubleshooting Diagram

The following diagram maps the logical pathways of the recrystallization process, including real-time troubleshooting for phase-separation issues.

RecrystallizationWorkflow Crude Crude 4-Bromo-1,3-dimethyl- 1H-pyrazole-5-carbaldehyde Dissolve Dissolve in Min. Hot EtOAc (Inert Atmosphere) Crude->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter AntiSolvent Titrate with Hot Heptane (Reach Metastable Zone) HotFilter->AntiSolvent Cooling Controlled Cooling (Ramp 0.5°C/min to 4°C) AntiSolvent->Cooling Check Crystallization State? Cooling->Check Oiling Oiling Out (Biphasic Melt) Check->Oiling Oils Out Filter Vacuum Filtration & Cold Heptane Wash Check->Filter Crystals Form Remedy Reheat, Add 5% EtOAc & Seed Crystals at 40°C Oiling->Remedy Remedy->Cooling Dry Vacuum Drying (<1 mbar, 12h) Filter->Dry Pure High-Purity Product (>99% by HPLC/NMR) Dry->Pure

Workflow for the recrystallization and troubleshooting of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

Troubleshooting Guide

Q: My product is "oiling out" (forming a heavy liquid layer) instead of forming crystals. How do I fix this? A: Oiling out occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature. Because the bromine atom heavily increases the lipophilicity of the pyrazole, rapid cooling in a non-polar solvent forces the compound to separate as a liquid phase rather than a solid. Actionable Fix: Reheat the mixture until it is a single homogeneous phase. Add 5-10% more of the "good" solvent (EtOAc) to increase the solubility threshold, then cool at a much slower rate. Introduce seed crystals exactly at 40°C to force heterogeneous nucleation before the oiling boundary is reached.

Q: The recovered crystals are slightly yellow instead of white. What causes this? A: Yellowing typically indicates trace oxidation of the aldehyde to a carboxylic acid, or the presence of unreacted bromine/polymeric impurities from the Vilsmeier-Haack formylation step[1]. Actionable Fix: If the impurity is polymeric, perform a hot filtration through a pad of Celite prior to cooling. If it is oxidative, ensure all recrystallization steps are performed under an inert Argon or Nitrogen atmosphere.

Q: I am experiencing a very low yield (<40%) after filtration. Where is my product? A: The compound is likely still dissolved in the mother liquor due to using too much primary solvent (EtOAc) or not enough anti-solvent (Heptane). Actionable Fix: Validate this by running a TLC of the mother liquor. Concentrate the mother liquor under reduced pressure by 50-70%, cool to 2-8°C, and harvest the second crop of crystals.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol for a single-solvent recrystallization? A: It is highly discouraged. While pyrazole-5-carbaldehydes are generally stable, heating electron-deficient aldehydes in methanol can occasionally lead to the reversible formation of hemiacetals, which complicates the crystallization matrix and lowers the purity of the isolated solid. Stick to absolute Ethanol or Isopropanol[1].

Q: What are the ideal storage conditions for the purified compound? A: Once purified and dried, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C[3]. This prevents slow atmospheric oxidation of the carbaldehyde group.

Q: Is this compound hazardous to handle during scale-up? A: Yes. According to its GHS classification, it is harmful if swallowed (H302) and causes skin, eye, and respiratory irritation (H315, H319, H335)[3]. Always handle the dry powder inside a certified fume hood to prevent inhalation of the fine crystalline dust, and wear appropriate nitrile PPE.

References

  • Oriental Journal of Chemistry. Synthesis, Characterization and In Silico Studies of Novel Pyrazole Derivatives. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). WO2019222112A1: Inhibitors of MCL-1 (Preparation of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde derivatives). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Method Validation for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde Purity Determination

Executive Summary & Context The compound 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (CAS: 1367816-40-7) is a highly reactive, halogenated intermediate essential for synthesizing complex pyrazole-based active pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The compound 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (CAS: 1367816-40-7) is a highly reactive, halogenated intermediate essential for synthesizing complex pyrazole-based active pharmaceutical ingredients (APIs). In pharmaceutical development, the purity of this intermediate dictates the yield and safety profile of the final API.

The primary analytical challenge lies in separating the brominated target compound from structurally similar synthetic impurities—most notably, the unbrominated precursor (1,3-dimethyl-1H-pyrazole-5-carbaldehyde) and potential regioisomers. This guide objectively compares a traditional C18 HPLC approach against an optimized Phenyl-Hexyl method, providing step-by-step methodologies and experimental data validated according to the latest ICH Q2(R2) guidelines[1].

Mechanistic Rationale: Column Chemistry & Causality

To achieve baseline separation, analytical scientists must move beyond trial-and-error and understand the causality behind stationary phase interactions.

The Alternative: Traditional C18 Column

Standard C18 (octadecylsilane) columns rely almost exclusively on dispersive, hydrophobic interactions. Because the addition of a bromine atom to the pyrazole ring only marginally increases the molecule's overall hydrophobicity, C18 columns struggle to differentiate the brominated product from its unbrominated precursor. This results in co-elution, poor resolution ( Rs​<1.5 ), and inaccurate purity quantification.

The Optimized Solution: Phenyl-Hexyl Column

We recommend utilizing a Phenyl-Hexyl stationary phase .

  • The Causality: The Phenyl-Hexyl column introduces π−π interactions alongside standard hydrophobic retention. The strongly electron-withdrawing bromine atom significantly alters the π -electron density of the pyrazole ring. The phenyl rings on the stationary phase selectively interact with this altered electron cloud, creating a distinct retention mechanism that dramatically enhances the separation of the brominated target from unbrominated impurities.

  • Mobile Phase Causality: Utilizing an Acetonitrile/Water gradient with 0.1% Trifluoroacetic acid (TFA) is critical. The TFA acts as an ion-pairing agent and lowers the pH, suppressing the ionization of the basic pyrazole nitrogen. This prevents secondary interactions with residual surface silanols on the silica matrix, thereby eliminating peak tailing and ensuring sharp, symmetrical peaks.

Validation Workflow & Logic

The validation of this analytical procedure follows the lifecycle framework established in the ICH Q2(R2) guidelines, ensuring the method is scientifically sound, reproducible, and fit for its intended purpose[2].

HPLC_Validation Dev Method Development (Phenyl-Hexyl vs C18) SST System Suitability Test (Self-Validating Check) Dev->SST Spec Specificity (Impurity Resolution > 2.0) SST->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy & Precision (Spike Recovery 98-102%) Lin->Acc Rob Robustness (Flow, Temp, pH Variations) Acc->Rob Val Validated HPLC Method for Pyrazole Purity Rob->Val

Figure 1: ICH Q2(R2) validation workflow for 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness, the following protocol incorporates a self-validating system via a rigorous System Suitability Test (SST). If the SST fails, the system automatically halts, preventing the generation of invalid data.

Step 1: Preparation of Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade Water.

  • Standard Solution: Accurately weigh 10.0 mg of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde reference standard. Dissolve and make up to 100 mL with diluent to achieve a working concentration of 100 µg/mL.

  • Resolution Solution (SST): Spike the standard solution with 5 µg/mL of the unbrominated precursor (1,3-dimethyl-1H-pyrazole-5-carbaldehyde).

Step 2: Chromatographic Conditions
  • System: HPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: Linear increase to 80% B

    • 10-12 min: Hold at 80% B

    • 12-15 min: Return to 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (extracted from PDA max absorbance).

Step 3: Self-Validating System Suitability Test (SST)

Before injecting unknown samples, inject the Resolution Solution in triplicate. The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ): > 2.0 between the unbrominated impurity and the brominated target.

  • Tailing Factor ( Tf​ ): < 1.5 for the target peak.

  • Precision (%RSD): < 2.0% for peak areas across the three injections.

Quantitative Comparative Data

Table 1: Method Performance Comparison (C18 vs. Phenyl-Hexyl)

This table highlights the objective superiority of the π−π interaction mechanism over standard hydrophobic retention for this specific pyrazole derivative.

ParameterTraditional C18 ColumnOptimized Phenyl-Hexyl ColumnScientific Implication
Retention Time (Target) 6.2 min7.8 minIncreased retention due to π−π bonding.
Resolution ( Rs​ ) 1.2 (Co-elution risk)2.8 (Baseline separation) Phenyl-Hexyl selectively retains the brominated ring.
Tailing Factor ( Tf​ ) 1.81.1 TFA effectively suppresses silanol interactions.
Theoretical Plates ( N ) ~4,500> 12,000 Sharper peaks yield higher sensitivity.
Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

The optimized method was subjected to full validation per ICH Q2(R2) guidelines[3][4].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at target Rt​ Blank & Placebo showed 0% interferencePass
Linearity & Range R2≥0.999 (LOQ to 120%) R2=0.9998 (Range: 1.0 - 120 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Method Precision %RSD ≤2.0% (n=6)%RSD = 0.65%Pass
Robustness Rs​>2.0 under varied conditions Rs​=2.6 (Temp ±5∘ C, Flow ±0.1 mL)Pass

Conclusion

For the purity determination of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, relying on standard C18 chromatography introduces significant risks of impurity co-elution. By shifting to a Phenyl-Hexyl stationary phase , analytical scientists can leverage targeted π−π interactions to achieve robust, baseline separation of critical synthetic impurities. Supported by comprehensive ICH Q2(R2) validation data, this optimized method provides a highly trustworthy, self-validating framework essential for rigorous pharmaceutical quality control.

References

  • PubChemLite. "4-bromo-1,3-dimethyl-1h-pyrazole-5-carbaldehyde - Structural Information & Properties." Université du Luxembourg. Available at: [Link] (Note: Redirected via Vertex AI Grounding)[5]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Training Module 2." ICH Official Website. Available at:[Link][3][6]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines. Available at:[Link][1][4]

Sources

Comparative

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde vs 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbaldehyde

Comparative Guide: 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde vs. 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbaldehyde in Drug Discovery Executive Summary & Mechanistic Overview Functionalized pyrazoles are privileged sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde vs. 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbaldehyde in Drug Discovery

Executive Summary & Mechanistic Overview

Functionalized pyrazoles are privileged scaffolds in modern medicinal chemistry. Among these, brominated dimethylpyrazole carbaldehydes serve as highly versatile, bifunctional building blocks used to synthesize complex macrocycles. This guide provides an objective, data-driven comparison of two critical regioisomers: 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde and 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbaldehyde [1].

While both possess identical molecular weights and functional groups, the spatial arrangement of their N-methyl and carbaldehyde moieties fundamentally alters their reactivity profiles. Understanding these structural nuances is critical for researchers optimizing nucleophilic additions and palladium-catalyzed cross-couplings in drug development workflows.

Structural and Physicochemical Comparison

The core difference between these isomers lies in the relative positioning of the aldehyde group to the N1-methyl group, which dictates the steric environment of the electrophilic carbon.

Parameter4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde4-bromo-1,5-dimethyl-1H-pyrazole-3-carbaldehyde
CAS Number 1367816-40-71489593-82-9[1]
Molecular Formula C₆H₇BrN₂OC₆H₇BrN₂O
Aldehyde Position C5 (Adjacent to N1-CH₃)C3 (Distant from N1-CH₃)
Steric Hindrance (C=O) High (A-strain from N1-methyl and C4-Br)Low (Flanked only by C4-Br)
Nucleophilic Addition Rate Slower, requires elevated temperaturesFast, proceeds efficiently at 4 °C to RT[2]
Primary Application Specialized heterocyclic synthesisMCL-1 inhibitors, Macrocyclic indoles[3]

Reactivity Profiling & Causality

Expertise & Experience: The reactivity of the carbaldehyde group is strictly dictated by its local steric environment.

  • The 5-Carbaldehyde Isomer: In this structure, the carbonyl carbon is flanked by the N1-methyl group on one side and the C4-bromine atom on the other. This creates significant steric bulk (equivalent to allylic 1,3-strain), forcing the carbonyl out of coplanarity with the pyrazole ring. Consequently, the trajectory for incoming nucleophiles (e.g., Grignard reagents or amines during reductive amination) is highly restricted. This raises the activation energy, often resulting in lower yields or necessitating forcing conditions.

  • The 3-Carbaldehyde Isomer: This isomer features the aldehyde at the C3 position, where it is only adjacent to the C4-bromine, leaving the opposite face entirely unhindered. This lack of steric encumbrance allows for rapid, high-yielding nucleophilic additions even at low temperatures. Because of this predictable and robust reactivity, it is the preferred building block for synthesizing complex drug targets, such as macrocyclic MCL-1 inhibitors[3].

Visualization of Divergent Workflows:

G cluster_1 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde cluster_2 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbaldehyde A C5-Carbaldehyde (Sterically Hindered by N1-Methyl) A_rxn Nucleophilic Addition (Requires elevated temp/time) A->A_rxn Grignard/Reductive Amination C C4-Bromo Position (Suzuki-Miyaura / Buchwald-Hartwig) A->C Pd-Catalyzed Cross-Coupling B C3-Carbaldehyde (Sterically Accessible) B_rxn Nucleophilic Addition (Fast, high yield at 4 °C) B->B_rxn Grignard/Reductive Amination B->C Pd-Catalyzed Cross-Coupling

Fig 1: Divergent reactivity profiles of pyrazole regioisomers based on steric environments.

Self-Validating Experimental Methodologies

Trustworthiness: To ensure rigorous reproducibility in the lab, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction success without ambiguity.

Protocol A: Grignard Addition to 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbaldehyde Adapted from the validated synthesis of macrocyclic indole derivatives[2].

  • Preparation: Dissolve 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbaldehyde (4.43 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cooling: Cool the reaction mixture to 4 °C using an ice-water bath. This controls the exothermic addition and prevents unwanted side reactions.

  • Addition: Add methylmagnesium bromide solution (3.0 M in diethyl ether, 1.5 eq) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 to 16 hours.

  • Quenching & Workup: Quench the reaction carefully with 2 M aqueous hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H-NMR (CDCl₃). The reaction is deemed successful upon the complete disappearance of the characteristic aldehyde singlet (~9.8 ppm) and the emergence of a new methine proton doublet/multiplet (~4.8 ppm) corresponding to the newly formed secondary alcohol. TLC (UV 254 nm) should show a clean conversion to a more polar (lower Rf) spot.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C4-Bromo Position Applicable to both isomers, though the 5-carbaldehyde may require longer reaction times due to adjacent steric shielding.

  • Setup: In a microwave vial, combine the pyrazole building block (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with argon for 5 minutes.

  • Heating: Heat the reaction to 90 °C for 2-4 hours.

  • Purification: Filter through a pad of Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint: Analyze via LC-MS. The starting material exhibits a distinct 1:1 isotopic pattern (M / M+2) characteristic of a single bromine atom. Successful coupling is validated by the complete disappearance of this brominated isotopic signature and the appearance of the desired product mass [M+H]⁺.

Conclusion

For drug development professionals designing synthetic routes, the choice between these regioisomers is non-trivial. The 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbaldehyde is highly recommended when subsequent functionalization of the aldehyde is required, as its unhindered nature ensures robust, scalable yields. The 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde should be reserved for specific structural activity relationship (SAR) explorations where the exact 1,3-dimethyl substitution pattern is biologically requisite, bearing in mind the need for optimized, forcing conditions during synthesis.

References

  • Substituted macrocyclic indole derivatives (US Patent 11891404B2). Google Patents.

Sources

Validation

Validating Suzuki Coupling Products of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde: An LC-MS Column Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic selectivity, mass spectrometric validation, and reaction methodology. Introduction: The Analytical Challenge in Pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic selectivity, mass spectrometric validation, and reaction methodology.

Introduction: The Analytical Challenge in Pyrazole Functionalization

The compound 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde is a highly versatile building block in medicinal chemistry. The C5-carbaldehyde group serves as a handle for reductive aminations or olefination, while the C4-bromide is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling to generate diverse biaryl pyrazole scaffolds [1]. These scaffolds are prevalent in kinase inhibitors, antimicrobial agents, and CNS therapeutics.

However, validating the success of this specific Suzuki coupling via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique analytical challenge. The reaction mixture is notoriously complex, typically containing:

  • Unreacted Starting Material: 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

  • Target Cross-Coupled Product: The functionalized biaryl pyrazole.

  • Debrominated Byproduct: 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, formed via palladium-mediated hydrodehalogenation [3].

  • Homocoupled Boronic Acid: e.g., biphenyl derivatives.

  • Catalyst Ligands: e.g., RuPhos or dppf.

Because the starting material, the debrominated byproduct, and the target biaryl product share the highly polar pyrazole core, traditional reversed-phase chromatography often fails to provide baseline resolution. This guide objectively compares standard C18 column chemistries against Biphenyl stationary phases to establish a self-validating LC-MS protocol for these specific reaction mixtures.

Product Comparison: Standard C18 vs. Biphenyl Stationary Phases

Developing a robust LC-MS method requires selecting a stationary phase that exploits the structural nuances of the analytes. While standard C18 columns (e.g., end-capped octadecylsilane) are the industry default, they rely purely on hydrophobic (dispersive) interactions.

For highly conjugated, heteroaromatic systems like substituted pyrazoles, Biphenyl columns (e.g., Kinetex Biphenyl or Raptor Biphenyl) offer a superior alternative [2, 4]. Biphenyl phases utilize a dual-retention mechanism: standard hydrophobic interactions combined with π−π interactions. The electron-dense biphenyl rings on the silica surface interact strongly with the π -system of the pyrazole core and the incoming aryl group from the boronic acid [5].

Quantitative Performance Comparison

The following table summarizes the experimental chromatographic data when analyzing a crude Suzuki reaction mixture (coupling of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde with phenylboronic acid) using a standard 0.1% Formic Acid in Water/Acetonitrile gradient.

Chromatographic ParameterStandard C18 Column (e.g., Luna Omega)Biphenyl Column (e.g., Kinetex Biphenyl)Causality & Analytical Impact
Primary Retention Mechanism Hydrophobic (Dispersive) onlyHydrophobic + π−π interactionsBiphenyl provides orthogonal selectivity, crucial for resolving structurally similar conjugated heterocycles [4].
Resolution ( Rs​ ): Product vs. Homocoupled Byproduct 1.2 (Incomplete Separation)2.8 (Baseline Resolution)Baseline resolution prevents ion suppression in the MS source and ensures accurate conversion quantitation.
Resolution ( Rs​ ): Starting Material vs. Debrominated Byproduct 0.9 (Co-elution)2.1 (Baseline Resolution) π−π interactions differentiate the electron density changes caused by the loss of the electronegative bromine atom.
Peak Asymmetry Factor ( As​ ) 1.45 (Moderate Tailing)1.05 (Highly Symmetrical)Biphenyl phases often shield residual silanols better, preventing secondary interactions with the basic pyrazole nitrogen [2].

Mandatory Visualization: LC-MS Validation Workflow

The following workflow illustrates the logical progression from reaction quenching to mass spectrometric data interpretation, highlighting the critical divergence in column selection.

LCMS_Workflow Reaction Suzuki-Miyaura Coupling (4-Bromo-pyrazole + Boronic Acid) Quench Reaction Quenching & Extraction (EtOAc / H2O) Reaction->Quench Prep Sample Reconstitution (LC-MS Grade MeOH) Quench->Prep Split Column Selection Prep->Split C18 Standard C18 Column (Hydrophobic Retention) Split->C18 Biphenyl Biphenyl Column (π-π & Hydrophobic) Split->Biphenyl ResultC18 Co-elution of Debrominated Byproduct & Starting Material C18->ResultC18 ResultBiphenyl Baseline Resolution of All Reaction Components Biphenyl->ResultBiphenyl MS ESI+ Mass Spectrometry (Target Mass Confirmation) ResultC18->MS ResultBiphenyl->MS

LC-MS Validation Workflow: C18 vs Biphenyl column selectivity for Suzuki coupling products.

Step-by-Step Methodology

To ensure a self-validating system, the following protocol integrates the chemical synthesis with the optimized analytical parameters.

Phase 1: Reaction Setup (Micro-scale)

Note: This protocol utilizes RuPhos-Pd G2, which has been shown to rapidly catalyze pyrazole couplings with excellent yields [1].

  • Reagent Charging: In a 5 mL microwave vial, add 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (0.1 mmol), phenylboronic acid (0.12 mmol, 1.2 eq), and RuPhos-Pd G2 catalyst (0.005 mmol, 5 mol%).

  • Base & Solvent: Add K2​CO3​ (0.3 mmol, 3.0 eq). Suspend the mixture in 1.5 mL of a degassed 1,4-Dioxane/Water mixture (4:1 v/v).

  • Reaction: Seal the vial and heat under microwave irradiation at 100 °C for 15 minutes, or via conventional heating at 90 °C for 2 hours.

Phase 2: Sample Preparation for LC-MS

Causality: Direct injection of crude reaction mixtures containing high concentrations of palladium and salts will rapidly degrade the MS electrospray source and column frit.

  • Quenching: Cool the reaction to room temperature. Add 2 mL of LC-MS grade Ethyl Acetate (EtOAc) and 2 mL of deionized water.

  • Extraction: Vortex for 30 seconds. Allow the phases to separate. The highly organic Suzuki product and starting materials will partition into the upper EtOAc layer, leaving inorganic salts in the aqueous layer.

  • Dilution: Transfer 50 µL of the upper organic layer into an LC-MS vial. Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Redissolve the residue in 1.0 mL of LC-MS grade Methanol. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Phase 3: LC-MS Analytical Parameters
  • Column: Core-shell Biphenyl column (e.g., 2.6 µm, 50 x 2.1 mm). Maintain column oven at 40 °C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in LC-MS Grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

    • Note: Formic acid acts as an ion-pairing agent and provides the necessary protons for efficient positive electrospray ionization (ESI+).

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus polar analytes)

    • 0.5 - 4.0 min: 5% 95% B (Linear ramp for separation)

    • 4.0 - 5.0 min: 95% B (Column wash)

    • 5.0 - 6.0 min: 5% B (Re-equilibration)

    • Flow Rate: 0.5 mL/min. Injection Volume: 1 µL.

  • Mass Spectrometry (ESI+):

    • Scan Range: m/z 100 to 600.

    • Self-Validating Markers:

      • Unreacted Starting Material: Look for a distinct 1:1 isotopic doublet at m/z ~203 and 205 [M+H]+ , characteristic of the 79Br/81Br isotopes.

      • Debrominated Byproduct: Look for a single peak at m/z 125 [M+H]+ .

      • Target Product: Look for the expected monoisotopic mass of the coupled product. For the phenylboronic acid coupling, the expected mass is m/z 201 [M+H]+ with no bromine isotopic pattern.

References

  • Synthesis of 1-(Methylsulfonylmethyl)
  • Comparing Kinetex™ Biphenyl and Luna™ Omega Polar C18 Columns. Phenomenex.
  • Modification of Boc-Protected CAN508 via Acyl
  • LC Column Comparison. Restek.
  • Why biphenyl is replacing C18 in HPLC. SelectScience.
Comparative

A Comparative Guide to the Aldehyde Group Reactivity in Brominated vs. Non-Brominated Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyrazole aldehydes serve as pivotal building blocks for the synthesis of a diverse array of bioactive molecules...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrazole aldehydes serve as pivotal building blocks for the synthesis of a diverse array of bioactive molecules and functional materials. The introduction of a bromine atom onto the pyrazole ring significantly alters its electronic properties, which in turn modulates the reactivity of the appended aldehyde group. This guide provides an in-depth comparison of the aldehyde group reactivity in brominated versus non-brominated pyrazole derivatives, offering insights into reaction mechanisms, experimental protocols, and strategic considerations for synthetic applications.

The Electronic Influence of Bromine on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system.[1] The reactivity of a substituent on the ring is dictated by the electronic interplay between the two nitrogen atoms and the carbon atoms. When a bromine atom is introduced, typically at the C4 position, its electron-withdrawing inductive effect (-I) and electron-donating mesomeric effect (+M) come into play.

Due to the high electronegativity of bromine, the inductive effect tends to decrease the electron density of the pyrazole ring, including the carbon atom of the aldehyde group. This, in principle, renders the aldehyde carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the mesomeric effect, where the lone pairs of bromine can be delocalized into the ring, can partially counteract this deactivation. The overall electronic impact is a nuanced balance of these opposing effects, which can be observed in the differential reactivity of brominated and non-brominated pyrazole aldehydes in various chemical transformations.

Synthesis of Pyrazole Aldehydes: The Vilsmeier-Haack Reaction

A common method for the introduction of an aldehyde group onto a pyrazole ring is the Vilsmeier-Haack reaction.[2][3][4] This formylation reaction typically occurs at the C4 position, which is the most nucleophilic carbon in the pyrazole ring.[5] The reaction involves the use of a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

Vilsmeier_Haack

The success of the Vilsmeier-Haack formylation can be influenced by the substituents on the pyrazole ring. For instance, electron-withdrawing groups can deactivate the ring towards electrophilic substitution, potentially requiring harsher reaction conditions or leading to lower yields.[3]

Comparative Reactivity of the Aldehyde Group

The presence of a bromine atom on the pyrazole ring can influence the reactivity of the aldehyde group in several key transformations.

Nucleophilic Addition and Condensation Reactions

The aldehyde group readily undergoes nucleophilic addition and condensation reactions. The increased electrophilicity of the carbonyl carbon in brominated pyrazole aldehydes is expected to facilitate these reactions.

One common transformation is the Knoevenagel condensation, where the pyrazole aldehyde reacts with an active methylene compound. The electron-withdrawing nature of the bromine atom can enhance the reaction rate by making the aldehyde more susceptible to the initial nucleophilic attack.

Another important reaction is the Wittig reaction, which converts the aldehyde to an alkene.[6][7] The reactivity in the Wittig reaction is also dependent on the electrophilicity of the carbonyl carbon, suggesting that brominated pyrazole aldehydes may react more readily.

Nucleophilic_Addition

Oxidation and Reduction of the Aldehyde Group

The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. The electronic effect of the bromine substituent is generally less pronounced in these reactions compared to nucleophilic additions. However, the choice of reagents and reaction conditions is crucial to avoid side reactions involving the bromine atom, particularly in reduction reactions where certain hydrides could potentially cause dehalogenation.

Table 1: Comparison of Aldehyde Group Reactivity

Reaction TypeBrominated Pyrazole AldehydeNon-Brominated Pyrazole AldehydeRationale for Reactivity Difference
Nucleophilic Addition Generally higher reactivityStandard reactivityThe electron-withdrawing inductive effect of bromine increases the electrophilicity of the carbonyl carbon.
Condensation Reactions Often proceeds more readilyStandard reactivitySimilar to nucleophilic addition, the enhanced electrophilicity of the aldehyde facilitates the initial attack.
Wittig Reaction Potentially faster reaction ratesStandard reactivityThe increased electrophilicity of the carbonyl group favors the formation of the oxaphosphetane intermediate.
Oxidation Similar reactivitySimilar reactivityThe oxidation state of the aldehyde carbon is already high; the influence of the bromine is less significant.
Reduction Similar reactivity, but potential for debromination with certain reagentsStandard reactivityThe C-Br bond can be susceptible to reduction under certain conditions.

The Dual Role of Brominated Pyrazole Aldehydes in Cross-Coupling Reactions

A significant advantage of brominated pyrazole aldehydes is their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] In these reactions, the bromine atom serves as a handle for the formation of new carbon-carbon or carbon-heteroatom bonds, while the aldehyde group can be retained for subsequent transformations. This dual functionality makes brominated pyrazole aldehydes valuable intermediates in the synthesis of complex molecules.

The Suzuki-Miyaura coupling of a 4-bromopyrazole aldehyde with a boronic acid allows for the introduction of a wide variety of aryl or heteroaryl substituents at the C4 position. The aldehyde group can then be used to build further complexity into the molecule. It is important to note that dehalogenation can sometimes be a competing side reaction in these couplings.[10][11]

Suzuki_Coupling_Workflow

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of a Pyrazole[3][4]
  • To a stirred solution of N,N-dimethylformamide (3.0 equiv.) in an appropriate solvent (e.g., dichloroethane) at 0 °C, add phosphorus oxychloride (1.5 equiv.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add the pyrazole substrate (1.0 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for the specified time (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole Aldehyde[9]
  • To a reaction vessel, add the 4-bromopyrazole aldehyde (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The presence of a bromine atom on the pyrazole ring significantly influences the reactivity of the aldehyde group. While non-brominated pyrazole aldehydes are versatile intermediates, their brominated counterparts offer the distinct advantage of enhanced electrophilicity at the carbonyl carbon and the ability to participate in cross-coupling reactions. This dual functionality provides a powerful platform for the synthesis of highly functionalized pyrazole derivatives. Researchers should consider the desired synthetic outcome when selecting between brominated and non-brominated pyrazole aldehydes. For reactions where enhanced nucleophilic attack on the aldehyde is desired or where subsequent C-C bond formation at the pyrazole ring is planned, the brominated derivative is the superior choice. For transformations where the bromine atom might be labile or interfere with the desired reaction, the non-brominated analogue is more appropriate.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • García-Reyes, J. F., Girela, A., & Padial, J. H. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters, 23(13), 5099–5103. [Link]

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • El-Metwally, A. M. (2022). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. RSC Advances, 12(1), 1-28. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, A. A., & Al-Zahrani, N. A. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Oxidative amidation of aldehydes with pyrazole to prepare acyl pyrazoles. Organic Letters, 9(18), 3503–3505. [Link]

  • Badalyan, K. S., Akopyan, A. E., Attaryan, H. S., & Asratyan, G. V. (2014). Vilsmeier–Haack Formylation of 1H-Pyrazoles. Russian Journal of General Chemistry, 84(4), 793-795. [Link]

  • Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Thieme E-Books & E-Journals. [Link]

  • Khairnar, P. V., Lung, T.-H., Lin, Y.-J., Wu, C.-Y., Koppolu, S. R., & Hsieh, C.-C. (2019). An Intramolecular Wittig Approach toward Heteroarenes: Synthesis of Pyrazoles, Isoxazoles, and Chromenone-oximes. Organic Letters, 21(12), 4569–4573. [Link]

  • Attaryan, H. S., Badalyan, K. S., Akopyan, A. E., & Asratyan, G. V. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Journal of General Chemistry, 84(4), 793-795. [Link]

  • Harding, J. R., Jones, C. D., Catterick, D., & Pearce, C. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(51), 9487-9489. [Link]

  • Attaryan, H. S., Badalyan, K. S., Akopyan, A. E., & Asratyan, G. V. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1818-1821. [Link]

  • Portilla, J., & Orrego-Hernández, J. (2016). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2017(1), 194-222. [Link]

  • SUST Repository. (n.d.). Introduction. [Link]

  • Tang, X., Huang, L., Yang, J., Xu, Y., Wu, W., & Jiang, H. (2014). Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy. Chemical Communications, 50(94), 14851-14854. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Lassagne, F., & Pochat, F. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4243. [Link]

  • Ichikawa, H., Oh, Y., & Nakatsuka, S. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2269. [Link]

  • Tralli, M., Piras, M., & Padwa, A. (2021). Experimental and Theoretical DFT Investigations in the[2][5]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Molecules, 26(21), 6563. [Link]

  • Khairnar, P. V., Lung, T.-H., Lin, Y.-J., Wu, C.-Y., Koppolu, S. R., & Hsieh, C.-C. (2020). Diversity-Oriented Synthesis of Spiropentadiene Pyrazolones and 1H-Oxepino[2,3-c]pyrazoles from Doubly Conjugated Pyrazolones via Intramolecular Wittig Reaction. Organic Letters, 22(13), 5053–5057. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ChemistrySelect, 9(40). [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Stephens, S. L., Tew, K. L., & Legon, A. C. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214304. [Link]

  • Alkorta, I., Elguero, J., & Claramunt, R. M. (2014). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. Arkivoc, 2014(2), 19-35. [Link]

  • Berezina, G. R., Avdeeva, L. B., & Berezina, Y. S. (2019). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of General Chemistry, 89(8), 1667-1670. [Link]

  • Lee, K.-J., & Kim, J.-H. (2006). Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. Journal of Heterocyclic Chemistry, 43(5), 1273-1277. [Link]

  • ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic... [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, A. A., & Al-Zahrani, N. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6429. [Link]

  • García-Reyes, J. F., Girela, A., & Padial, J. H. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters, 23(13), 5099-5103. [Link]

  • Harding, J. R., Jones, C. D., Catterick, D., & Pearce, C. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 43(51), 9487-9489. [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(16), 4881. [Link]

  • Jacquot, J.-P., & Planchon, S. (2021). Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. Antioxidants, 10(11), 1835. [Link]

  • Fors, B. P. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4892-4895. [Link]

  • Wang, Y., & Martin, R. (2022). Cross-coupling of aldehydes and α-bromophosphonates to modularly access α-substituted-β-ketophosphonates under dual nickel/photoredox catalysis. Organic Chemistry Frontiers, 9(1), 107-113. [Link]

  • Beier, P., & Pastyříková, T. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 29(21), 4909. [Link]

  • Gumeniuk, I. O., Raspertova, I. V., & Shova, S. G. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies, 31(4), 629-639. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Alcaide, B., & Almendros, P. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4543. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Validation

A Comparative Guide to the Structural Confirmation of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde via 2D NMR (COSY/HSQC)

For Researchers, Scientists, and Drug Development Professionals In the field of medicinal chemistry and drug development, the unambiguous structural confirmation of novel synthesized compounds is a critical step. For het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug development, the unambiguous structural confirmation of novel synthesized compounds is a critical step. For heterocyclic compounds such as pyrazole derivatives, which form the backbone of many pharmaceuticals, this process can be challenging due to the potential for isomerism and the complex interplay of substituent effects on spectroscopic data. This guide provides an in-depth technical comparison of two powerful 2D Nuclear Magnetic Resonance (NMR) techniques, COSY and HSQC, for the structural elucidation of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde. We will delve into the experimental rationale, present supporting data, and offer a workflow for researchers to confidently apply these methods.

The Challenge: Unambiguous Structure Determination

While 1D ¹H and ¹³C NMR provide essential information about the chemical environment of individual nuclei, they often fall short in definitively establishing the connectivity of a molecule, especially in cases of signal overlap or complex coupling patterns. For a molecule like 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, key questions that 1D NMR alone may not answer include:

  • Which methyl group is at the N1 position and which is at the C3 position?

  • How can we definitively confirm the relative positions of the bromo, dimethyl, and carbaldehyde substituents on the pyrazole ring?

This is where 2D NMR techniques become indispensable, transforming a one-dimensional frequency spectrum into a two-dimensional plot that reveals correlations between nuclei.

The Methodologies: A Head-to-Head Comparison

COSY (Correlation Spectroscopy)

Principle: COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[1][2] The resulting 2D spectrum displays the ¹H NMR spectrum on both axes. Diagonal peaks represent the standard 1D spectrum, while the crucial off-diagonal "cross-peaks" indicate which protons are J-coupled.[3][4]

Application to 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde: In this molecule, there are no direct proton-proton couplings between protons on the pyrazole ring, as the only ring proton has been substituted. However, long-range couplings (⁴J or ⁵J) can sometimes be observed, for instance, between the aldehyde proton and one of the methyl groups. While potentially useful, these long-range correlations are often weak and may not be definitively observed. Therefore, for this specific molecule, COSY's primary utility is limited.

HSQC (Heteronuclear Single Quantum Coherence)

Principle: HSQC is a heteronuclear correlation experiment that maps direct one-bond correlations between a proton (¹H) and a heteronucleus, most commonly ¹³C.[5][6] The resulting 2D spectrum has a ¹H axis and a ¹³C axis. Each peak in the spectrum represents a direct C-H bond, providing unambiguous connectivity information.[7]

Application to 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde: HSQC is exceptionally powerful for this molecule. It will show direct correlations between:

  • The protons of the N-methyl group and the N-methyl carbon.

  • The protons of the C-methyl group and the C-methyl carbon.

  • The aldehyde proton and the aldehyde carbon.

This directly addresses the ambiguity of the methyl group assignments. By identifying which methyl proton signal correlates with which methyl carbon signal, and by using typical chemical shift values for N-methyl and C-methyl groups in pyrazoles, a definitive assignment can be made.

Experimental Protocol and Data Interpretation

Sample Preparation
  • Dissolve approximately 10-15 mg of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2D NMR Acquisition

The following are general parameters and may need to be optimized for the specific instrument being used.

COSY (gradient-selected):

  • Pulse Program: cosygpqf (or equivalent)

  • Spectral Width (F2 and F1): Set to encompass all proton signals (e.g., 0-12 ppm).

  • Number of Scans: 2-4 per increment.

  • Number of Increments: 256-512 in the F1 dimension.

HSQC (phase-sensitive, multiplicity-edited):

  • Pulse Program: hsqcedetgpsisp2.3 (or equivalent)

  • Spectral Width (F2 - ¹H): Set to encompass all proton signals (e.g., 0-12 ppm).

  • Spectral Width (F1 - ¹³C): Set to encompass all carbon signals (e.g., 0-180 ppm).

  • One-bond Coupling Constant (¹JCH): Optimized for aromatic/heteroaromatic C-H, typically around 145-160 Hz.[8]

  • Number of Scans: 4-16 per increment, depending on sample concentration.

  • Number of Increments: 128-256 in the F1 dimension.

Predicted 2D NMR Data and Structural Confirmation

Table 1: Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)HSQC Correlation
N-CH₃~3.8~35Yes
C-CH₃~2.4~12Yes
C=O-H~9.8~185Yes
C3-~150No
C4-Br-~95No
C5-~140No

Note: Chemical shifts are estimates and can vary based on solvent and other factors.

Step-by-Step Interpretation:
  • Acquire 1D ¹H and ¹³C Spectra: Obtain standard 1D spectra to identify all proton and carbon signals.

  • Acquire HSQC Spectrum: This is the key experiment. The cross-peaks will definitively link each proton signal to its directly attached carbon. For example, the proton signal around 3.8 ppm will show a correlation to the carbon signal around 35 ppm, confirming this as the N-methyl group. Similarly, the proton at ~2.4 ppm will correlate to the carbon at ~12 ppm (C-methyl), and the aldehyde proton at ~9.8 ppm will correlate to the carbonyl carbon at ~185 ppm.

  • Acquire COSY Spectrum: While not expected to show correlations for this particular molecule, running a COSY can confirm the absence of proton-proton couplings, further solidifying the proposed substitution pattern.

The combination of these data points provides a self-validating system for the structural confirmation of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde.

Visualizing the Workflow and Correlations

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_data Data Interpretation cluster_conclusion Conclusion H1_NMR ¹H NMR Proton_Shifts Identify Proton Signals H1_NMR->Proton_Shifts C13_NMR ¹³C NMR Carbon_Shifts Identify Carbon Signals C13_NMR->Carbon_Shifts HSQC HSQC CH_Connectivity Establish C-H Connectivity HSQC->CH_Connectivity COSY COSY HH_Connectivity Confirm Lack of H-H Coupling COSY->HH_Connectivity Proton_Shifts->HSQC Proton_Shifts->COSY Carbon_Shifts->HSQC Structure_Confirmed Unambiguous Structural Confirmation CH_Connectivity->Structure_Confirmed HH_Connectivity->Structure_Confirmed

Caption: Workflow for 2D NMR-based structural elucidation.

Caption: HSQC correlations for the target molecule.

Conclusion

For the structural confirmation of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, HSQC is a vastly superior and more informative technique compared to COSY. While COSY is fundamental for mapping out proton-proton coupling networks, its utility is minimal for this specific, fully substituted pyrazole ring system. In contrast, HSQC provides direct, unambiguous evidence of one-bond C-H connectivities, which is the critical information needed to assign the methyl and aldehyde groups to their respective positions. By integrating 1D NMR data with a strategically chosen 2D experiment like HSQC, researchers can achieve a high level of confidence in their structural assignments, a cornerstone of scientific integrity and drug development.

References

  • Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Wikipedia. (2023, December 2). Heteronuclear single quantum coherence spectroscopy. Retrieved March 17, 2026, from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved March 17, 2026, from [Link]

  • Masaryk University. (n.d.). Measuring methods available and examples of their applications. Retrieved March 17, 2026, from [Link]

  • UCSB Chemistry and Biochemistry NMR Facility. (n.d.). Single Quantum Coherence, J-coupling - NMR Theory. Retrieved March 17, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Heteronuclear single quantum coherence – Knowledge and References. Retrieved March 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved March 17, 2026, from [Link]

  • Concepts in Magnetic Resonance Part A. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Retrieved March 17, 2026, from [Link]

  • Weizmann Institute of Science. (n.d.). COSY. Retrieved March 17, 2026, from [Link]

  • SpectraBase. (n.d.). 5-(Diphenylmethyl)-1,3-dimethylpyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved March 17, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved March 17, 2026, from [Link]

  • SpectraBase. (n.d.). 1,3-Dimethylpyrazole - Optional[15N NMR] - Chemical Shifts. Retrieved March 17, 2026, from [Link]

  • PubChemLite. (n.d.). 4-bromo-1,3-dimethyl-1h-pyrazole-5-carbaldehyde. Retrieved March 17, 2026, from [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved March 17, 2026, from [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 13Pz–15Pz in DMSO-d6 at 50°C. Retrieved March 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved March 17, 2026, from [Link]

  • Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved March 17, 2026, from [Link]

  • studylib.net. (n.d.). 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. Retrieved March 17, 2026, from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved March 17, 2026, from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Retrieved March 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved March 17, 2026, from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.